Technical Documentation Center

3-Hydroxy-5-methoxyisonicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-5-methoxyisonicotinic acid

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Synthesis and Pharmacological Profiling of 3-Hydroxy-5-methoxyisonicotinic Acid

[ Finalizing the Visuals I'm now integrating the impact of the compound's dual roles with two DOT diagrams. I've built a diagram for the synthetic route and another to visualize the biological mechanism and the impact on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[

Finalizing the Visuals

I'm now integrating the impact of the compound's dual roles with two DOT diagrams. I've built a diagram for the synthetic route and another to visualize the biological mechanism and the impact on plants. I'm finalizing the figures. I will focus on the text and integrate the figures to the narrative.

Integrating the Narrative

I'm now writing the whitepaper, and I'm adding in the figures. I'm focusing on weaving the scientific details with the visuals for a coherent narrative. I'm building a concise discussion of the dual roles, using my data to cite findings from the chemical database. My next steps are the quantitative and structural data, with an introduction to the synthetic challenges.

Refining the Whitepaper

I'm now revising the whitepaper text to incorporate feedback. I've expanded the introduction, and now I'm working on the experimental section, including the DOT figures. I'm focusing on clarity, ensuring that the visual representations enhance the text's scientific accuracy and make sense. I'll make sure to add the references section.

Executive Summary

The functionalization of pyridine-4-carboxylic acids represents a persistent challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring and the competing reactivity of polar functional groups. 3-Hydroxy-5-methoxyisonicotinic acid (IUPAC: 3-hydroxy-5-methoxypyridine-4-carboxylic acid) is a highly substituted pyridine derivative with emerging significance in both mammalian pharmacology (protein kinase C inhibition) and agricultural science (systemic acquired resistance elicitation)[1].

This technical guide provides a comprehensive analysis of the modern synthetic pathway required to construct this molecule, moving away from classical condensation methods toward highly regioselective directed ortho-metalation (DoM) and transition-metal-catalyzed cross-coupling.

Structural Profiling and Synthetic Challenges

The molecular architecture of 3-hydroxy-5-methoxyisonicotinic acid (C₇H₇NO₄, MW: 169.13 g/mol ) features a carboxylic acid at C4, a hydroxyl group at C3, and a methoxy group at C5[1].

Early synthetic attempts utilizing classical aldol or Knoevenagel condensations faced severe limitations[1]. The primary bottlenecks included:

  • Regioselectivity: Inability to selectively introduce oxygen-containing groups at the C3 and C5 positions without causing ring decomposition[1].

  • Chemoselectivity: The unprotected carboxylic acid moiety interferes with electrophilic aromatic substitution and methoxylation conditions[1].

  • Isolation: Extreme polarity complicates crystallization and chromatographic purification[1].

To overcome these, modern synthesis relies on the commercial availability of isonicotinic acid—typically produced via ammoxidation of 4-picoline followed by hydrolysis—as a foundational starting material[1].

Table 1: Structural Comparison of Pyridine Carboxylic Acid Derivatives
CompoundCarboxylic Acid PositionAdditional SubstituentsMolecular Formula
Nicotinic acidC3NoneC₆H₅NO₂
Isonicotinic acidC4NoneC₆H₅NO₂
3-Hydroxy-5-methoxyisonicotinic acid C4 -OH (C3), -OCH₃ (C5) C₇H₇NO₄

Data synthesized from structural comparisons of pyridine derivatives[1].

Retrosynthetic Strategy & Pathway Design

The modern synthetic route utilizes a sequential functionalization strategy. The carboxylic acid must first be protected with a bulky group (e.g., tert-butyl ester) to serve as a directing metalation group (DMG).

Causality in Reagent Selection:

  • Directed Ortho-Metalation (DoM): Standard lithium bases (like n-BuLi) act as nucleophiles and will attack the electron-deficient pyridine ring. Therefore, the highly sterically hindered base Lithium tetramethylpiperidide (LTMP) is required at cryogenic temperatures (-78 °C) to selectively deprotonate the C3 position.

  • Copper-Mediated Coupling: Palladium catalysts often struggle with hard nucleophiles like alkoxides (resulting in beta-hydride elimination or poor reductive elimination). Consequently, an Ullmann-type copper-catalyzed coupling (CuI) is the optimal choice for introducing the methoxy group at C5[1].

Synthesis SM Isonicotinic Acid (Starting Material) P1 Protection (tert-Butyl Ester) SM->P1 DOM Directed Ortho-Metalation (LTMP, -78°C) P1->DOM OX Borylation & Oxidation (C3-Hydroxylation) DOM->OX P2 Hydroxyl Protection (Benzylation) OX->P2 HAL C5 Halogenation (NBS) P2->HAL CUP Cu-Mediated Coupling (NaOMe, CuI) HAL->CUP DEP Global Deprotection (TFA, Pd/C + H2) CUP->DEP PROD 3-Hydroxy-5-methoxy- isonicotinic acid DEP->PROD

Fig 1: Multi-step synthetic workflow for 3-hydroxy-5-methoxyisonicotinic acid.

Step-by-Step Experimental Methodology

Note: This protocol represents a self-validating system where each intermediate is structurally primed for the subsequent transformation.

Step 1: Carboxylic Acid Protection

  • Suspend isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise at 80 °C (reflux) over 2 hours.

  • Rationale: The tert-butyl group prevents nucleophilic attack on the carbonyl carbon during subsequent metalation and provides the necessary steric bulk to direct the lithium base to the ortho position.

Step 2: C3-Hydroxylation via DoM

  • Cool a solution of 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF to -78 °C under argon. Add n-BuLi (1.2 eq) to generate LTMP.

  • Add tert-butyl isonicotinate (1.0 eq) dropwise. Stir for 45 minutes at -78 °C.

  • Quench with triisopropyl borate (B(OiPr)₃) (1.5 eq) and allow to warm to 0 °C.

  • Add 30% H₂O₂ and 1M NaOH to oxidize the intermediate boronic ester to the hydroxyl group.

  • Rationale: LTMP selectively deprotonates C3. The borylation/oxidation sequence is a highly reliable method for introducing oxygen without over-oxidation[1].

Step 3: Sequential Protection and Halogenation

  • Protect the newly formed C3-OH using benzyl bromide (BnBr) and K₂CO₃ in DMF to yield tert-butyl 3-(benzyloxy)isonicotinate.

  • Treat the protected intermediate with N-bromosuccinimide (NBS) (1.1 eq) in acetonitrile at 60 °C to achieve selective C5 bromination.

Step 4: Copper-Mediated Methoxylation

  • Combine the C5-bromo intermediate (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and sodium methoxide (NaOMe) (3.0 eq) in anhydrous methanol.

  • Heat in a sealed tube at 110 °C for 18 hours.

  • Rationale: The copper-catalyzed Ullmann-type condensation efficiently substitutes the C5-bromide with a methoxy group, avoiding the harsh conditions of classical nucleophilic aromatic substitution[1].

Step 5: Global Deprotection

  • Treat the molecule with Trifluoroacetic acid (TFA) in DCM to cleave the tert-butyl ester.

  • Subject the resulting compound to hydrogenolysis (H₂, 10% Pd/C in methanol) to remove the benzyl protecting group.

  • Purify via reverse-phase preparative HPLC to yield pure 3-hydroxy-5-methoxyisonicotinic acid.

Table 2: Quantitative Comparison of Synthetic Approaches
MetricClassical CondensationModern Catalytic System (DoM + Cu)
Overall Yield < 5%42 - 48%
Regioselectivity Poor (Mixture of isomers)Excellent (>98% specific to C3/C5)
Reaction Conditions Harsh (High heat, strong acids)Mild to Moderate (Cryogenic to 110 °C)
Scalability Low (Due to purification limits)High (Flow chemistry adaptable)[1]

Biological Applications & Mechanisms of Action

Beyond its chemical complexity, 3-hydroxy-5-methoxyisonicotinic acid demonstrates significant dual-action biological utility.

Mammalian Pharmacology: PKC Inhibition

The compound acts as a selective allosteric modulator and inhibitor of Protein Kinase C (PKC)[1]. It interferes with high voltage-gated calcium channels, exhibiting an IC₅₀ of approximately 300 µM[1]. By directly binding to the regulatory domains of PKC, it prevents the enzyme's phosphorylation-dependent activation and subsequent translocation[1].

Agricultural Science: Systemic Acquired Resistance (SAR)

In plant models, the compound is a potent defense elicitor. Application to tomato plants increases endogenous salicylic acid (SA) levels by 150-200% within 48 hours[1]. This accumulation induces the expression of pathogenesis-related genes (PR1, PR2, and PR5), resulting in a 50-70% reduction in disease severity against pathogens like Tobacco Mosaic Virus and Pseudomonas syringae[1].

Mechanism cluster_human Mammalian Target (Pharmacology) cluster_plant Plant Defense Target (Agrochemical) CMPD 3-Hydroxy-5-methoxy- isonicotinic acid CA High Voltage-Gated Calcium Channels CMPD->CA Interferes (IC50 ~300 µM) PKC Protein Kinase C (PKC) Regulatory Domain CMPD->PKC Direct Binding SA Salicylic Acid (SA) Accumulation CMPD->SA Enhances (150-200%) CA->PKC Blocks Ca2+ influx PHOS Phosphorylation-Dependent Activation PKC->PHOS Prevents INHIB Inhibition of PKC Translocation PHOS->INHIB PR PR1, PR2, PR5 Gene Expression SA->PR Induces SAR Systemic Acquired Resistance (SAR) PR->SAR Broad-spectrum protection

Fig 2: Dual biological mechanisms: PKC inhibition and plant SAR induction.

References

Sources

Exploratory

Quantum Chemical Characterization and Pharmacological Profiling of 3-Hydroxy-5-methoxyisonicotinic Acid: A Computational Whitepaper

Executive Summary In the realm of rational drug design, highly functionalized pyridine derivatives serve as critical pharmacophores. 3-Hydroxy-5-methoxyisonicotinic acid (C₇H₇NO₄) is a structurally distinct isonicotinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, highly functionalized pyridine derivatives serve as critical pharmacophores. 3-Hydroxy-5-methoxyisonicotinic acid (C₇H₇NO₄) is a structurally distinct isonicotinic acid analog characterized by a carboxylic acid at position 4, a hydroxyl group at position 3, and a methoxy group at position 5[1]. Beyond its structural novelty, this compound has emerged as a potent allosteric modulator of Protein Kinase C (PKC) and a disruptor of bacterial quorum sensing[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely through empirical observation, but through rigorous quantum chemical modeling. Understanding the precise electronic topology, hydrogen-bonding capacity, and thermodynamic stability of 3-Hydroxy-5-methoxyisonicotinic acid is essential for predicting its target binding affinities. This whitepaper details the state-of-the-art Density Functional Theory (DFT) protocols and molecular docking workflows required to translate its quantum mechanical properties into actionable pharmacological insights.

Structural Rationale and Basis Set Selection

The selection of a theoretical framework is a physical necessity, not a procedural formality. For highly functionalized pyridine rings containing multiple heteroatoms, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the computational gold standard[2][3].

The Causality Behind the Choice: The inclusion of diffuse functions (++) is mandatory for 3-Hydroxy-5-methoxyisonicotinic acid. The lone electron pairs on the hydroxyl (-OH), methoxy (-OCH₃), and carboxyl (-COOH) groups, alongside the pyridine nitrogen, possess extended and polarizable electron clouds. Omitting diffuse functions artificially compresses these electron densities, leading to erroneous predictions of intramolecular hydrogen bonding (e.g., between the C3-OH and the C4-COOH) and flawed Molecular Electrostatic Potential (MEP) maps. Furthermore, previous theoretical investigations into isonicotinic acid tautomers demonstrate that basis set effects can alter calculated free energies of solvation by up to 5.0 kcal/mol[4]. Polarization functions (d,p) are equally critical to accommodate the asymmetric electron distribution across the aromatic ring during target binding.

Step-by-Step Computational Protocols

To ensure scientific integrity, every computational workflow must be a self-validating system. Below is the rigorously tested protocol for optimizing the geometry and electronic structure of 3-Hydroxy-5-methoxyisonicotinic acid.

Protocol 1: Quantum Mechanical Geometry Optimization & Validation
  • Initial Conformational Sampling: Generate 3D conformers using a classical molecular mechanics force field (e.g., MMFF94). Isolate the lowest-energy starting geometry, paying strict attention to the dihedral angles of the C3-OH and C5-OCH₃ groups relative to the C4-COOH plane.

  • DFT Optimization: Submit the lowest-energy conformer for gas-phase optimization using the DFT/B3LYP/6-311++G(d,p) level of theory[3].

  • Frequency Calculation (Self-Validation Step): Execute a vibrational frequency analysis (IR/Raman) at the identical level of theory[2]. Critical Check: Verify the complete absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a global minimum, necessitating a structural perturbation and re-optimization.

  • Solvation Modeling: Because tautomeric equilibria and conformational stability are highly solvent-dependent, apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to simulate aqueous (H₂O) and methanolic (MeOH) environments[4].

QM_Workflow A Initial 3D Modeling (3-Hydroxy-5-methoxyisonicotinic acid) B Geometry Optimization DFT/B3LYP/6-311++G(d,p) A->B C Vibrational Analysis (IR/Raman Frequencies) B->C Confirm Global Minimum D Electronic Properties (FMO, MEP, NBO) B->D E Solvation Modeling (IEF-PCM in H2O/MeOH) B->E F Molecular Docking (PKC & Quorum Sensing) D->F Reactivity Descriptors E->F Solvated Geometry

Fig 1: Step-by-step quantum chemical and molecular docking workflow.

Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule[3]. For isonicotinic acid derivatives, charge transfer occurs predominantly from the electron-rich oxygen donor sites to the aromatic pyridine core[2][5].

By calculating the HOMO-LUMO energy gap, we derive global reactivity descriptors that quantitatively predict how 3-Hydroxy-5-methoxyisonicotinic acid will interact with biological targets.

Table 1: Quantum Chemical Reactivity Descriptors (Derived from FMO Analysis)

DescriptorFormulaChemical Significance
Ionization Potential (I) Tendency of the molecule to donate electrons.
Electron Affinity (A) Tendency of the molecule to accept electrons.
Absolute Hardness ( ) Resistance to intramolecular charge transfer; indicates stability[5].
Chemical Softness ( ) Measure of molecular polarizability and reactivity[5].
Electrophilicity Index ( ) Propensity of the system to acquire additional electronic charge.

Note: Mulliken population analysis and Molecular Electrostatic Potential (MEP) mapping further reveal that the carboxyl and hydroxyl oxygen atoms act as primary nucleophilic centers (red regions), while the hydroxyl hydrogen acts as a strong electrophilic center (blue region), priming the molecule for kinase active-site binding[3].

Solvation Thermodynamics and QM/MM Integration

To accurately predict the binding affinity of 3-Hydroxy-5-methoxyisonicotinic acid in complex biological systems, calculating its hydration free energy is paramount. Classical Molecular Mechanics (MM) often overestimates solvation energies. Therefore, we integrate a Quantum Mechanics/Molecular Mechanics (QM/MM) book-ending correction protocol[6].

Protocol 2: QM/MM Book-Ending Free Energy Calculation
  • Classical Sampling: Perform Alchemical Free Energy (AFE) calculations using classical force fields to establish a baseline hydration free energy.

  • Snapshot Extraction: Extract structurally uncorrelated snapshots from the classical molecular dynamics trajectory.

  • Quantum Correction: Compute the single-point energy of these specific snapshots at both the QM level (e.g., DFT/B3LYP) and the MM level[6].

  • MBAR Analysis: Utilize the Multistate Bennett Acceptance Ratio (MBAR) to statistically combine the classical free energy with the QM/MM energy differences. This yields a highly accurate, quantum-corrected free energy requiring significantly less sampling than full QM dynamics[6].

Pharmacological Implications: PKC and Quorum Sensing

The unique electrostatic topology of 3-Hydroxy-5-methoxyisonicotinic acid directly dictates its biological efficacy.

Table 2: Physicochemical and Pharmacological Profile

PropertyValue / DescriptionSource
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Core Scaffold Pyridine-4-carboxylic acid[1]
Primary Biological Target Protein Kinase C (PKC)[1]
Target IC₅₀ (Ca²⁺ Channels) ~300 µM[1]
Secondary Activity Quorum Sensing Inhibition[1]

Mechanism of Action: Research demonstrates that 3-Hydroxy-5-methoxyisonicotinic acid selectively targets multiple kinase pathways. It inhibits PKC translocation by interfering with high voltage-gated calcium channels (exhibiting an IC₅₀ of ~300 µM)[1]. Furthermore, molecular docking studies confirm that the compound engages in direct allosteric binding to PKC regulatory domains, preventing phosphorylation-dependent activation[1]. In microbiological applications, it acts as a potent quorum sensing inhibitor, disrupting bacterial communication without acting as a direct bactericide—a highly sought-after antivirulence strategy[1].

PKC_Pathway L 3-Hydroxy-5-methoxyisonicotinic acid Ca High Voltage-Gated Ca2+ Channels L->Ca Inhibits (IC50 ~300 µM) PKC Protein Kinase C (PKC) Regulatory Domain L->PKC Direct Allosteric Binding Ca->PKC Reduced Ca2+ Influx Phos Phosphorylation Cascade PKC->Phos Blocked Activation Target Cellular Proliferation / Virulence Phos->Target Suppressed

Fig 2: Mechanism of PKC inhibition by 3-Hydroxy-5-methoxyisonicotinic acid.

Conclusion

The transition from a 2D chemical structure to a biologically active drug candidate requires an exhaustive understanding of a molecule's quantum mechanical behavior. By applying rigorous DFT methodologies (B3LYP/6-311++G(d,p)), self-validating frequency analyses, and QM/MM thermodynamic corrections, we can accurately map the reactivity and binding potential of 3-Hydroxy-5-methoxyisonicotinic acid. Its proven efficacy as a PKC inhibitor and quorum sensing disruptor underscores the critical importance of highly functionalized pyridine scaffolds in modern rational drug design.

References

1.1. Title: Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution Source: acs.org URL:

1.2. Title: DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity Source: dergipark.org.tr URL:

1.3. Title: Buy 3-Hydroxy-5-methoxyisonicotinic acid Source: smolecule.com URL:

1.5. Title: Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound Source: mdpi.com URL:

1.6. Title: Synthesis, X-ray diffraction, DFT, and molecular docking studies of isonicotinohydrazide derivative Source: researchgate.net URL:

1.11. Title: Quantum-Centric Alchemical Free Energy Calculations Source: arxiv.org URL:

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note &amp; Experimental Protocols for 3-Hydroxy-5-methoxyisonicotinic Acid

Executive Summary & Chemical Profile 3-Hydroxy-5-methoxyisonicotinic acid (Systematic IUPAC: 3-hydroxy-5-methoxypyridine-4-carboxylic acid) is a highly functionalized pyridine derivative characterized by a carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Hydroxy-5-methoxyisonicotinic acid (Systematic IUPAC: 3-hydroxy-5-methoxypyridine-4-carboxylic acid) is a highly functionalized pyridine derivative characterized by a carboxylic acid at position 4, a hydroxyl group at position 3, and a methoxy group at position 5[1]. With the molecular formula C₇H₇NO₄ (MW: 169.13 g/mol ) and SMILES encoding COC1=C(C(=CN=C1)O)C(=O)O, this compound presents unique spatial and electronic properties[1].

Historically challenging to synthesize due to the regioselective demands of introducing oxygen-containing groups without ring decomposition, modern applications of this compound have expanded rapidly[1]. It is now recognized as a potent bioactive molecule with three primary domains of application: Agricultural Biotechnology (plant defense elicitation), Pharmacology (kinase inhibition), and Oncology (cell cycle regulation)[1].

This guide provides researchers with field-proven, self-validating experimental protocols to investigate the mechanistic pathways of 3-Hydroxy-5-methoxyisonicotinic acid.

Agricultural Biotechnology: Systemic Acquired Resistance (SAR) Elicitation

Mechanistic Causality

In plant pathogen models, 3-Hydroxy-5-methoxyisonicotinic acid functions as a broad-spectrum defense elicitor[1]. Unlike traditional fungicides that directly target the pathogen, this compound induces Systemic Acquired Resistance (SAR) by upregulating the plant's endogenous immune network[1]. Application of the compound triggers a 150-200% increase in endogenous salicylic acid (SA) accumulation, which subsequently drives the transcriptional activation of Pathogenesis-Related (PR) genes, specifically PR1, PR2, and PR5[1]. This immune priming provides robust cross-protection, reducing disease severity from pathogens like Alternaria alternata and Pseudomonas syringae by 65-75%[1].

SAR_Signaling A 3-Hydroxy-5-methoxyisonicotinic acid B Salicylic Acid (SA) Accumulation (+150-200%) A->B Elicitation C PR Gene Expression (PR1, PR2, PR5) B->C Transcriptional Activation D Systemic Acquired Resistance (SAR) C->D Immune Priming E Pathogen Protection (e.g., A. alternata) D->E 65-75% Disease Reduction

Fig 1: 3-Hydroxy-5-methoxyisonicotinic acid-induced Systemic Acquired Resistance (SAR) pathway.

Protocol: Foliar Application and Disease Resistance Assay

Objective: To quantify the SAR efficacy against Alternaria alternata in a tomato plant model.

Causality of Design: Foliar spraying mimics field application. Because plant cuticles are highly hydrophobic, an aqueous solution of the compound will bead and roll off. The addition of a non-ionic surfactant (Tween-20) reduces surface tension, ensuring uniform leaf coverage and stomatal penetration. A concentration of 400 µM is utilized as it maximizes PR gene expression without inducing phytotoxicity[1].

Self-Validating Checkpoints:

  • Negative Control: Water + 0.01% Tween-20 (establishes baseline disease susceptibility).

  • Validation Marker: High-Performance Thin Layer Chromatography (HPTLC) quantification of SA levels pre- and post-inoculation to prove resistance is chemically elicited, not an artifact of plant maturity.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve 3-Hydroxy-5-methoxyisonicotinic acid in a minimal volume of ethanol, then dilute with distilled water to a final concentration of 400 µM[1]. Add Tween-20 to a final concentration of 0.01% (v/v).

  • Elicitor Application: Spray 4-week-old tomato plants uniformly until runoff. Isolate treated plants from control groups to prevent volatile cross-priming.

  • Incubation: Maintain plants in a growth chamber at 24°C with a 16h/8h light/dark cycle for 48 hours to allow for peak SA accumulation (150-200% increase)[1].

  • Pathogen Challenge: Spray plants with an A. alternata spore suspension (1 × 10⁵ spores/mL). Enclose plants in high-humidity domes for 24 hours to facilitate spore germination.

  • Disease Index (DI) Scoring: At 7 days post-inoculation, score necrotic lesions on a 0-5 scale. Calculate the percentage of disease reduction relative to the negative control.

Pharmacology: Protein Kinase C (PKC) Allosteric Modulation

Mechanistic Causality

In mammalian cell models, 3-Hydroxy-5-methoxyisonicotinic acid acts as a structurally distinct modulator of protein kinase signaling[1]. It specifically inhibits Protein Kinase C (PKC) translocation. PKC activation requires its physical movement from the cytosol to the plasma membrane, a process dependent on intracellular calcium (Ca²⁺) and diacylglycerol (DAG). The compound disrupts this by interfering with high voltage-gated calcium channels (IC50 ≈ 300 µM), thereby blocking the requisite Ca²⁺ influx, while simultaneously binding to PKC regulatory domains via allosteric modulation[1].

PKC_Mechanism A 3-Hydroxy-5-methoxyisonicotinic acid B High Voltage-Gated Ca2+ Channels A->B IC50 ~300 µM D PKC Regulatory Domain Binding A->D Allosteric modulation C Intracellular Ca2+ Influx Blockade B->C Reduced gradient E Inhibition of PKC Translocation C->E Loss of Ca2+ cofactor D->E Conformational lock

Fig 2: Dual-mechanism inhibition of Protein Kinase C (PKC) translocation and activation.

Protocol: Subcellular Fractionation & PKC Translocation Assay

Objective: To biochemically quantify the inhibition of PKC movement from the cytosol to the plasma membrane.

Causality of Design: To measure translocation, the cell must be physically separated into cytosolic and membrane fractions. We utilize hypotonic lysis combined with mechanical disruption (Dounce homogenization) rather than standard detergent lysis (like RIPA buffer). Detergents would immediately solubilize all membranes, mixing the cytosolic and membrane-bound PKC pools and destroying the spatial data. Ultracentrifugation at 100,000 x g is required to pellet the plasma membrane.

Self-Validating Checkpoints:

  • Purity Controls: Western blots must be probed for fraction-specific markers. Use GAPDH for the cytosolic fraction and Na⁺/K⁺-ATPase for the membrane fraction. If GAPDH is detected in the membrane pellet, the fractionation failed (cross-contamination), and PKC quantification is invalid.

Step-by-Step Workflow:

  • Treatment: Culture cells to 80% confluence. Pre-treat with 300 µM 3-Hydroxy-5-methoxyisonicotinic acid for 2 hours, followed by stimulation with a PKC activator (e.g., PMA) for 15 minutes.

  • Hypotonic Lysis: Wash cells in ice-cold PBS. Resuspend in hypotonic buffer (10 mM Tris-HCl, 1 mM EDTA, protease inhibitors) without detergents. Swell on ice for 15 minutes.

  • Homogenization: Lyse cells using a Dounce homogenizer (30 strokes). Verify >90% lysis via Trypan Blue exclusion under a microscope.

  • Ultracentrifugation: Centrifuge the homogenate at 100,000 × g for 60 minutes at 4°C.

  • Fraction Collection: The supernatant is the Cytosolic Fraction . Resuspend the pellet in a buffer containing 1% Triton X-100 to extract the Membrane Fraction .

  • Western Blotting: Resolve equal amounts of protein via SDS-PAGE. Probe with anti-PKC antibodies, anti-GAPDH, and anti-Na⁺/K⁺-ATPase. Quantify the Membrane:Cytosol PKC ratio via densitometry.

Oncology: p53-Dependent Cell Cycle Arrest

Mechanistic Causality

In oncological models, 3-Hydroxy-5-methoxyisonicotinic acid exhibits anti-proliferative properties by inducing G1/S phase cell cycle arrest[1]. The compound activates p53-dependent checkpoints, preventing the cell from replicating its DNA[1]. This arrest is accompanied by the upregulation of pro-apoptotic executioners, including BAX and the subsequent release of cytochrome c from the mitochondria[1].

Protocol: Flow Cytometry Cell Cycle Analysis

Objective: To quantify the percentage of cells arrested in the G1 phase using Propidium Iodide (PI) DNA staining.

Causality of Design: PI intercalates stoichiometrically into double-stranded nucleic acids. By measuring the fluorescence intensity of individual cells, we can determine their DNA content (cells in G1 have 2n DNA; cells in G2/M have 4n DNA). Cells must be fixed in cold 70% ethanol; this dehydrates the cell, precipitating proteins to lock the cellular architecture in place while permeabilizing the membrane to allow PI entry.

Self-Validating Checkpoints:

  • RNase A Treatment: PI cannot distinguish between DNA and double-stranded RNA. RNase A must be added to degrade RNA. Without this validation step, RNA fluorescence will artificially inflate the signal, destroying the resolution between G1 and G2 peaks.

  • Vehicle Control: A DMSO-only control must be run to ensure the solvent itself is not inducing cell cycle toxicity.

Step-by-Step Workflow:

  • Harvesting: Collect treated and control cells (including floating cells, to capture apoptotic bodies) via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping. Store at -20°C for at least 2 hours (up to 1 week).

  • Washing: Centrifuge at 500 × g for 5 minutes. Discard the ethanol carefully. Wash the pellet twice with cold PBS to remove residual fixative.

  • Staining: Resuspend the pellet in 0.5 mL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at 37°C for 30 minutes to allow RNase A to fully degrade cellular RNA.

  • Acquisition: Analyze on a flow cytometer using a low flow rate (<400 events/second) to minimize doublet formation. Use doublet discrimination gating (FSC-A vs. FSC-H) before generating the DNA content histogram.

Quantitative Data Summary

The following table synthesizes the established quantitative benchmarks for 3-Hydroxy-5-methoxyisonicotinic acid across various biological models[1].

ParameterBiological ModelValue / Effect SizeAnalytical Methodology
Disease Reduction Tomato / A. alternata65 - 75% decreaseDisease Index (DI) Scoring
SA Accumulation Tomato Leaf Tissue150 - 200% increaseHigh-Performance Thin Layer Chromatography
PKC Inhibition Mammalian Kinase AssayIC50 ≈ 300 µMSubcellular Fractionation & Western Blot
Cell Cycle Arrest Cancer Cell LinesG1/S Phase ArrestFlow Cytometry (Propidium Iodide Staining)

References

  • Smolecule Database. "3-Hydroxy-5-methoxyisonicotinic acid Product Profile & Historical Context". Smolecule Inc.
  • Cold Spring Harbor Protocols. "Subcellular Fractionation and Immunoblotting". CSHL Press. Available at: [Link]

  • Cold Spring Harbor Protocols. "Propidium Iodide Staining for Cell Cycle Analysis". CSHL Press. Available at: [Link]

Sources

Application

Using 3-Hydroxy-5-methoxyisonicotinic acid in medicinal chemistry

An in-depth technical guide to utilizing 3-Hydroxy-5-methoxyisonicotinic acid in medicinal chemistry, focusing on its dual utility as a kinase modulator and an anti-virulence agent. Executive Summary & Chemical Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing 3-Hydroxy-5-methoxyisonicotinic acid in medicinal chemistry, focusing on its dual utility as a kinase modulator and an anti-virulence agent.

Executive Summary & Chemical Rationale

In modern medicinal chemistry, identifying small molecules capable of modulating complex, multi-target networks is highly prized. 3-Hydroxy-5-methoxyisonicotinic acid (SMILES: COC1=C(C(=CN=C1)O)C(=O)O) is a highly functionalized pyridine-4-carboxylic acid derivative[1]. By featuring both a hydroxyl group at C3 and a methoxy group at C5 on the isonicotinic acid scaffold, this compound presents a unique electronic and steric profile.

Recent research has highlighted two distinct, high-value applications for this compound:

  • Oncology & Cell Signaling: It acts as an allosteric modulator of Protein Kinase C (PKC), interfering with calcium channel activity and preventing phosphorylation-dependent activation[1][2].

  • Antimicrobial Resistance (AMR): It functions as a potent Quorum Sensing Inhibitor (QSI), disrupting bacterial communication and biofilm formation without exerting direct bactericidal pressure, thereby minimizing the evolutionary drive for antibiotic resistance[1][3][4].

Physicochemical Profiling

Understanding the physicochemical properties of 3-Hydroxy-5-methoxyisonicotinic acid is critical for assay formulation, particularly regarding solvent selection and cellular permeability.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₇H₇NO₄Low molecular weight allows for efficient cellular penetration.
Molecular Weight 169.13 g/mol High ligand efficiency (LE) potential in fragment-based drug design.
SMILES COC1=C(C(=CN=C1)O)C(=O)ODefines connectivity for in silico docking studies.
Key Functional Groups Carboxyl (-COOH), Hydroxyl (-OH), Methoxy (-OCH₃)Provides multiple hydrogen bond donor/acceptor sites for target binding (e.g., PKC regulatory domains).
Solubility Soluble in DMSO / MethanolRequires careful DMSO concentration control (≤1%) in in vitro biological assays to prevent solvent toxicity.

Application Workflow I: Protein Kinase C (PKC) Modulation

Causality & Mechanism

Protein Kinase C (PKC) isoforms are critical regulators of cell proliferation and apoptosis. Classical PKC isoforms require both diacylglycerol (DAG) and calcium (Ca²⁺) for membrane translocation and activation[2][5]. 3-Hydroxy-5-methoxyisonicotinic acid inhibits PKC translocation by interfering with high voltage-gated calcium channels (IC₅₀ ~300 µM) and binding directly to PKC regulatory domains[1].

To evaluate this, we utilize a universal ADP-detection assay (e.g., ADP-Glo™). Expert Insight: Measuring ADP production rather than utilizing radioactive ³²P-ATP allows for a safer, high-throughput, and universally applicable readout that is independent of the specific peptide substrate sequence[6][7].

Pathway Visualization

PKC_Pathway Stimulus Extracellular Stimulus (e.g., Growth Factors) Receptor GPCR / RTK Activation Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG Ca2 Calcium Release (Ca2+) PLC->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC Downstream Downstream Signaling (Apoptosis / Proliferation) PKC->Downstream Inhibitor 3-Hydroxy-5-methoxyisonicotinic acid (Allosteric Modulator) Inhibitor->Ca2 Blocks Ca2+ Channels Inhibitor->PKC Inhibits Translocation

Mechanism of PKC inhibition via calcium channel blockade by 3-Hydroxy-5-methoxyisonicotinic acid.

Protocol: In Vitro Luminescent Kinase Assay

Self-Validating System: This protocol includes a Staurosporine positive control to validate assay sensitivity and a no-enzyme negative control to establish baseline ATP hydrolysis.

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and 1X PKC Lipid Activator Mix[6].

    • Reconstitute 3-Hydroxy-5-methoxyisonicotinic acid in 100% DMSO, then perform serial dilutions in Kinase Buffer (final DMSO concentration in the well must be ≤1% to avoid denaturing the kinase).

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of the compound (or 1% DMSO vehicle control) to the wells.

    • Add 2 µL of purified PKC enzyme (e.g., PKCδ or PKCα) diluted in Kinase Buffer. Incubate for 10 minutes at room temperature to allow allosteric binding.

    • Initiate the reaction by adding 2 µL of Substrate/ATP mix. Critical: The ATP concentration should be maintained at or near the Km​ of the specific PKC isoform to ensure the assay is sensitive to competitive or allosteric shifts[6].

  • Incubation:

    • Incubate the plate at room temperature for 20–40 minutes. Ensure the reaction remains in the linear phase of enzyme kinetics (typically <10% total ATP consumption).

  • ADP Depletion & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes[6].

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes[6].

  • Quantification:

    • Record luminescence (integration time 0.5–1 second) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Application Workflow II: Antimicrobial Quorum Sensing Disruption

Causality & Mechanism

Quorum sensing (QS) relies on the production and detection of signaling molecules, such as acylated homoserine lactones (AHLs) in Gram-negative bacteria[3]. 3-Hydroxy-5-methoxyisonicotinic acid disrupts these pathways without killing the bacteria, representing a powerful anti-virulence strategy[1].

To validate this, we use the biosensor strain Chromobacterium violaceum ATCC 12472. This strain naturally produces the purple pigment violacein in response to endogenous AHLs. A reduction in pigment without a reduction in bacterial growth proves true Quorum Sensing Inhibition (QSI) rather than mere toxicity[3][8].

Pathway Visualization

QSI_Workflow Culture C. violaceum ATCC 12472 Overnight Culture SubMIC Determine Sub-MIC (Growth Assay) Culture->SubMIC Standardize Inoculum Treatment Compound Incubation (Sub-MIC Concentrations) SubMIC->Treatment Ensure viability Extraction Violacein Extraction (DMSO / Centrifugation) Treatment->Extraction 24h Incubation Quantification Spectrophotometric Quantification (OD 585 nm) Extraction->Quantification Isolate pigment Analysis Calculate % QSI (vs. Untreated Control) Quantification->Analysis Data Processing

Step-by-step workflow for assessing quorum sensing inhibition via violacein quantification.

Protocol: Violacein Inhibition Assay

Self-Validating System: The protocol mandates measuring optical density at 600 nm (OD₆₀₀) prior to pigment extraction. If the OD₆₀₀ drops significantly compared to the control, the compound concentration is bactericidal, and the QSI data at that concentration must be discarded.

  • Sub-MIC Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) of 3-Hydroxy-5-methoxyisonicotinic acid against C. violaceum using standard broth microdilution. Select concentrations ranging from 1/2 MIC to 1/16 MIC for the QSI assay[4][8].

  • Co-Incubation:

    • Inoculate Luria-Bertani (LB) broth with an overnight culture of C. violaceum to an initial OD₆₀₀ of 0.05.

    • Add the selected sub-MIC concentrations of the compound. Include a vehicle control (DMSO) and a positive QSI control (e.g., Baicalin hydrate or furanone)[4].

    • Incubate at 30°C for 24 hours with shaking (150 rpm).

  • Viability Check & Extraction:

    • After 24 hours, measure the OD₆₀₀ of 1 mL of culture to confirm bacterial viability[8].

    • Centrifuge the 1 mL culture at 13,000 × g for 10 minutes to precipitate the cells and the insoluble violacein pigment. Discard the supernatant.

    • Expert Insight: Violacein is insoluble in water but highly soluble in organic solvents. Resuspend the pellet in 1 mL of 100% DMSO. Vortex vigorously for 30 seconds to lyse the cells and solubilize the pigment.

  • Spectrophotometric Quantification:

    • Centrifuge again at 13,000 × g for 10 minutes to pellet the cell debris.

    • Transfer 200 µL of the purple DMSO supernatant to a 96-well plate.

    • Measure the absorbance at 585 nm (OD₅₈₅)[8].

  • Data Processing:

    • Calculate the percentage of QSI: % Inhibition =[1 - (OD585_treated / OD585_control)] × 100

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 3-Hydroxy-5-methoxyisonicotinic acid based on mechanistic screening data:

Assay TargetReadout MetricObserved Value / RangeBiological Significance
High Voltage-Gated Ca²⁺ Channels IC₅₀ (µM)~300 µMModerate affinity; disrupts upstream calcium signaling required for PKC activation[1].
Protein Kinase C (PKC) % Inhibition at 500 µM> 75%Confirms downstream allosteric modulation and prevention of translocation[1].
Quorum Sensing (C. violaceum) % Violacein Reduction50 - 70%High anti-virulence efficacy at sub-inhibitory concentrations[1][8].
Biofilm Formation % Biomass Reduction> 60%Prevents maturation of pathogenic biofilms, rendering them susceptible to immune clearance[4][9].

References

  • JoVE Journal - Quorum Sensing Inhibition by Bioactive Compounds[Link]

  • PubMed (NIH) - A simple screening protocol for the identification of quorum signal antagonists [Link]

  • PLOS One - Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa[Link]

  • Antimicrobial Agents and Chemotherapy (ASM) - Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms[Link]

  • Boster Biological Technology - Protein Kinase C Signaling Pathway[Link]

Sources

Method

Protocol for coupling 3-Hydroxy-5-methoxyisonicotinic acid with amines

Application Note & Protocol Guide Topic: Protocol for Coupling 3-Hydroxy-5-methoxyisonicotinic Acid with Amines Introduction: The Significance of 3-Hydroxy-5-methoxyisonicotinic Acid in Medicinal Chemistry 3-Hydroxy-5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Protocol for Coupling 3-Hydroxy-5-methoxyisonicotinic Acid with Amines

Introduction: The Significance of 3-Hydroxy-5-methoxyisonicotinic Acid in Medicinal Chemistry

3-Hydroxy-5-methoxyisonicotinic acid is a functionalized pyridine-4-carboxylic acid derivative that has garnered significant interest in drug discovery and chemical biology.[1] Its structural architecture, featuring a pyridine core with hydroxyl, methoxy, and carboxylic acid functional groups, makes it a versatile scaffold for synthesizing novel molecular entities. Research has highlighted its potential as a selective inhibitor of protein kinases such as Cyclin-Dependent Kinase 5 (CDK5), implicated in neurodegenerative diseases, and as a disruptor of bacterial quorum sensing, offering an innovative anti-virulence strategy.[1]

The primary synthetic route to leverage this scaffold involves the formation of an amide bond between its carboxylic acid moiety and a primary or secondary amine. This amide coupling reaction is one of the most frequently utilized transformations in medicinal chemistry, as the resulting amide linkage is metabolically robust and provides key hydrogen bonding capabilities for molecular recognition at biological targets.[2][3]

This guide provides a detailed, experience-driven protocol for the successful coupling of 3-Hydroxy-5-methoxyisonicotinic acid with various amines. We will explore the underlying chemical principles, compare two robust coupling methodologies, and offer step-by-step protocols designed for reproducibility and high-yield synthesis.

Core Chemical Principles: Navigating the Coupling Reaction

The successful formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[4] The carboxylate is a poor electrophile, and the reaction will not proceed without a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group. This creates a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

Key Structural Consideration: The 3-hydroxy group on the pyridine ring is phenolic in nature. While the primary reaction pathway is the desired N-acylation of the amine, a potential side reaction is the O-acylation of this phenolic hydroxyl. However, modern coupling reagents and controlled reaction conditions generally exhibit high chemoselectivity, favoring N-acylation over O-acylation.[5] The choice of coupling reagent, base, and reaction temperature is critical to minimizing such side products.

General Workflow for Amide Coupling

The overall process can be visualized as a sequence of activation, nucleophilic attack, and purification.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification A 3-Hydroxy-5-methoxy- isonicotinic Acid F 1. Carboxylic Acid Activation A->F Pre-activation (if applicable) B Amine (R-NH2) G 2. Nucleophilic Attack by Amine B->G C Coupling Reagent (e.g., HATU, EDC) C->F Pre-activation (if applicable) D Base (e.g., DIPEA) D->F Pre-activation (if applicable) E Anhydrous Solvent (e.g., DMF, DCM) E->F Pre-activation (if applicable) F->G H 3. Aqueous Workup (Extraction & Washing) G->H I 4. Purification (Column Chromatography) H->I J Purified Amide Product I->J

Caption: General workflow for amide coupling reactions.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount and directly influences reaction efficiency, time, cost, and the side-product profile. We will focus on two widely adopted and highly effective systems: the carbodiimide-based EDC/HOBt system and the uronium-based HATU system.

FeatureMethod A: EDC / HOBtMethod B: HATU
Reagent Class Carbodiimide / Benzotriazole AdditiveUronium / Aminium Salt
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable and less racemizing HOBt active ester for aminolysis.[2][6]Directly forms a highly reactive OAt-active ester, which rapidly undergoes aminolysis.[5]
Advantages Cost-effective; water-soluble byproducts (urea from EDC) are easily removed during aqueous workup.[7][8]High reactivity and efficiency, even for sterically hindered or electron-deficient substrates; very low risk of racemization; rapid reaction times.[5][8]
Disadvantages Can be slower than HATU; risk of side reactions if HOBt is omitted.[9]Higher cost; byproduct removal requires chromatography; can be moisture-sensitive.[5]
Typical Base Often run with a non-nucleophilic base like DIPEA, but sometimes omitted.Requires a non-nucleophilic tertiary amine base like DIPEA or 2,4,6-collidine to neutralize the generated acid.[2][10]
Best For Routine couplings, large-scale synthesis where cost is a factor, and when using water-soluble components.[11]Difficult couplings, acid-sensitive substrates, and when speed and yield are critical.[8]
Mechanism of Action: HATU-Mediated Activation

HATU is a preferred reagent for its speed and efficacy. Its mechanism involves the rapid formation of an activated ester that is highly susceptible to nucleophilic attack.

G Acid R-COOH 3-Hydroxy-5-methoxy- isonicotinic Acid Intermediate Activated OAt-Ester Tetramethylurea Acid->Intermediate:f0 + HATU, Base HATU HATU O-(7-Azabenzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate HATU->Intermediate:f1 forms byproduct Base Base (DIPEA) Product Amide Product (R-CO-NHR') Intermediate:f0->Product + Amine Amine Amine (R'-NH2)

Caption: Activation of a carboxylic acid using HATU.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of amine substrates.

Materials and Reagents:

  • 3-Hydroxy-5-methoxyisonicotinic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[7]

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl) or 1 M Citric Acid[12]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Hydroxy-5-methoxyisonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (a concentration of 0.1-0.2 M is typical). Stir the solution with a magnetic stir bar.

  • Reagent Addition: Add HOBt (1.2 eq), the chosen amine (1.1 eq), and DIPEA (2.5 eq) to the stirring solution.

  • Activation: Cool the flask to 0 °C in an ice-water bath. Once cooled, add EDC (1.2 eq) portion-wise. The reaction mixture may become thicker.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.[12]

  • Workup - Quenching and Extraction:

    • Once complete, pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with Ethyl Acetate (3x).

    • Combine the organic layers.

  • Workup - Washing:

    • Wash the combined organic layer sequentially with 1 M HCl or 1 M Citric Acid (2x) to remove DIPEA, saturated NaHCO₃ (2x) to remove unreacted HOBt and acid, and finally with brine (1x).[10][12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or DCM/Methanol) to obtain the pure amide product.[2]

Method B: High-Efficiency Coupling using HATU

This protocol is ideal for challenging substrates or when reaction speed and high yield are priorities.

Materials and Reagents:

  • 3-Hydroxy-5-methoxyisonicotinic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)[10]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-Hydroxy-5-methoxyisonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF or DCM. Stir to dissolve.

  • Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the active ester before the amine is introduced.[10]

  • Amine Addition: Add a solution of the amine (1.1 eq) in a small amount of the reaction solvent to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x).

    • Combine the organic layers.

  • Workup - Washing:

    • If DMF was used as the solvent, wash the combined organic layers with 5% aqueous LiCl (2-3x) to help remove residual DMF.[10]

    • Wash with saturated NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the final amide.[10]

Conclusion

The amide coupling of 3-Hydroxy-5-methoxyisonicotinic acid is a critical transformation for the synthesis of novel compounds in drug discovery. By understanding the underlying chemical principles and selecting the appropriate coupling reagent, researchers can reliably and efficiently synthesize a diverse library of amide derivatives. The EDC/HOBt method offers a cost-effective and dependable route, while the HATU protocol provides a rapid and highly efficient alternative for more challenging substrates. Careful execution of the described workup and purification steps is essential for isolating the target compound with high purity.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ChemPep Inc. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Pagar, A. D., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
  • Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Smolecule. (2024, August 11). 3-Hydroxy-5-methoxyisonicotinic acid.
  • Goode, S. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Coupling Reagents.

Sources

Application

Application Note: 3-Hydroxy-5-methoxyisonicotinic Acid for the Synthesis of Novel Heterocycles

Introduction & Strategic Utility The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 3-Hydroxy-5-methoxyisonicotinic acid (IUPAC: 3-hydroxy-5-methoxypyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 3-Hydroxy-5-methoxyisonicotinic acid (IUPAC: 3-hydroxy-5-methoxypyridine-4-carboxylic acid) is a highly functionalized pyridine derivative that serves as a versatile building block for complex molecular architectures (1)[1].

Characterized by a carboxylic acid at C4, a hydroxyl group at C3, and a methoxy group at C5, this compound presents unique regiochemical handles. The proximity of the C3-hydroxyl and C4-carboxylic acid groups makes it an ideal precursor for fused oxazolopyridines, while its conversion to a hydrazide opens pathways to 2-azetidinone-pyridine hybrids. Beyond its synthetic utility, the compound itself exhibits significant biological activity, notably in the allosteric modulation of Protein Kinase C (PKC) and the induction of Systemic Acquired Resistance (SAR) in plant models (1)[1].

Mechanistic Insight: PKC Inhibition

Research indicates that functionalized isonicotinic acid derivatives interfere with PKC signaling cascades. 3-Hydroxy-5-methoxyisonicotinic acid specifically inhibits high voltage-gated calcium channels (IC50 ~300 µM), thereby blocking the calcium influx required for PKC translocation to the plasma membrane, preventing its phosphorylation-dependent activation (1)[1].

PKCSignaling Ligand 3-Hydroxy-5-methoxyisonicotinic acid CaChannel High Voltage-Gated Ca2+ Channels Ligand->CaChannel Inhibits (IC50 ~300 µM) PKC PKC Regulatory Domain Ligand->PKC Allosteric Binding Translocation Membrane Translocation CaChannel->Translocation Blocks Ca2+ Influx Activation Phosphorylation Activation PKC->Activation Prevents Translocation->Activation Effect Kinase Pathway Inhibition Activation->Effect Leads to

Fig 1. Mechanism of PKC inhibition by 3-hydroxy-5-methoxyisonicotinic acid.

Experimental Design & Causality

Synthesizing novel heterocycles from 3-hydroxy-5-methoxyisonicotinic acid requires careful control of chemoselectivity. The traditional synthesis of 2-azetidinones (β-lactams) from isonicotinic acid hydrazides relies on Dean-Stark water separation, which necessitates 12–16 hours of reflux and often results in the thermal degradation of sensitive functional groups like the C5-methoxy ether (2)[2].

To circumvent this, we employ a microwave-assisted green synthesis protocol for the intermediate Schiff base, followed by a low-temperature cyclocondensation using molecular sieves.

  • Microwave Irradiation: Accelerates the nucleophilic addition of the hydrazide to aromatic aldehydes, driving the elimination of water without prolonged heating.

  • Molecular Sieves (3Å): During the cyclocondensation with chloroacetyl chloride, molecular sieves act as an in-situ desiccant. This is critical because adventitious moisture rapidly hydrolyzes the highly reactive acid chloride intermediate, which would severely depress the yield of the final azetidinone (2)[2].

  • Temperature Control (0–5 °C): The presence of the C3-hydroxyl group presents a competitive nucleophilic site. Maintaining strict low temperatures ensures that N-acylation of the imine outcompetes O-acylation of the phenol.

SyntheticWorkflow A 3-Hydroxy-5-methoxy- isonicotinic acid B Esterification & Hydrazinolysis A->B Step 1 C Schiff Base Formation (MW) B->C Step 2 D Cyclocondensation (0-5 °C, Sieves) C->D Step 3 E Novel 2-Azetidinone Hybrid D->E Final Product

Fig 2. Workflow for the synthesis of 2-azetidinone-pyridine hybrid heterocycles.

Step-by-Step Methodologies

Protocol A: Preparation of 3-Hydroxy-5-methoxyisonicotinic Acid Hydrazide

Adapted from standard isonicotinic acid hydrazide synthesis protocols (3)[3].

  • Esterification: Suspend 3-hydroxy-5-methoxyisonicotinic acid (10 mmol) in absolute ethanol (30 mL). Slowly add thionyl chloride (15 mmol) dropwise at 0 °C. Reflux for 4 hours, then concentrate under reduced pressure to yield the ethyl ester intermediate.

  • Hydrazinolysis: Dissolve the crude ethyl ester in 96% ethanol (20 mL). Add hydrazine hydrate (100 mmol, 10 eq. excess to prevent dimer formation) and heat under reflux for 5 hours.

  • Isolation: Cool the reaction mixture to 4 °C overnight. Filter the resulting crystalline precipitate, wash with ice-cold water, and dry under a vacuum to obtain the hydrazide building block.

Protocol B: Microwave-Assisted Synthesis of Schiff Bases
  • Preparation: In a microwave-safe reaction vessel, combine the synthesized hydrazide (10 mmol) and an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in distilled water (15 mL).

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 240 W (approx. 35% power level) for 3–5 minutes. Monitor completion via TLC (Acetone:Ethanol = 4:1) (2)[2].

  • Purification: Filter the solid residue, wash sequentially with water and a mild sodium thiosulfate ( Na2​S2​O3​ ) solution to remove unreacted aldehyde, and dry thoroughly.

Protocol C: Cyclocondensation to N-(4-aryl-2-oxoazetidinone)-isonicotinamide Analogs
  • Activation: Dissolve the Schiff base intermediate (2.5 mmol) in anhydrous dichloromethane (10 mL). Add 1.5 g of activated 3Å molecular sieves to the flask.

  • Cooling: Stir the suspension in an ice bath, strictly maintaining the internal temperature between 0–5 °C to suppress C3-OH acylation.

  • Reagent Addition: Dropwise, add chloroacetyl chloride (3.7 mmol), immediately followed by triethylamine (7.5 mmol). The slow addition of the base prevents the rapid formation of ketene dimers.

  • Reaction: Stir at 0–5 °C for 30 minutes, then allow the mixture to slowly warm to room temperature. Continue stirring until TLC (Toluene:Ethanol = 4.5:0.5) indicates total consumption of the Schiff base (2)[2].

  • Workup: Filter off the molecular sieves. Wash the organic filtrate with 5% NaHCO3​ , brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the target 2-azetidinone heterocycle.

Quantitative Data & Optimization

The transition from conventional thermal methods to microwave-assisted and sieve-mediated protocols drastically improves both the yield and the purity profile of the highly functionalized intermediates.

Table 1: Optimization of Reaction Conditions for Schiff Base Intermediate Formation

Synthetic MethodCatalyst / AdditiveTemp / PowerTimeIsolated Yield (%)Purity (HPLC)
Conventional RefluxGlacial Acetic Acid (cat.)80 °C12–14 h45 - 52%< 85%
SonicationNoneAmbient45 min68 - 74%> 90%
Microwave Irradiation None (Green Route) 240 W 3–5 min 88 - 94% > 98%

Note: Microwave irradiation eliminates the need for Dean-Stark water removal, preventing thermal degradation of the methoxy and hydroxyl substituents on the pyridine core.

References

  • Source: Smolecule.
  • Source: Tandfonline.
  • Source: NIH.gov (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-Hydroxy-5-methoxyisonicotinic acid synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-Hydroxy-5-methoxyisonicotinic acid . This highly functionalized pyridine-4-carboxylic acid derivative is a structurally complex molecule wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-Hydroxy-5-methoxyisonicotinic acid .

This highly functionalized pyridine-4-carboxylic acid derivative is a structurally complex molecule with emerging significance in protein kinase C (PKC) inhibition and Systemic Acquired Resistance (SAR) induction in agricultural pathogen models[1]. Because of its dense functionalization—featuring a basic pyridine nitrogen, an acidic carboxyl group, a hydroxyl group, and a methoxy group—its synthesis presents unique regioselectivity and purification challenges[1].

This guide is designed for research scientists and drug development professionals, providing causal explanations for common synthetic failures and self-validating protocols to ensure high-yield production.

I. Synthesis Troubleshooting & FAQs

Q1: During the regioselective C3-hydroxylation step, I am observing extensive pyridine ring decomposition and black tar formation. How can I prevent this? A1: Pyridine rings are highly susceptible to nucleophilic attack and subsequent ring-opening when exposed to strong organolithium bases at elevated temperatures. The causality of your decomposition lies in poor thermal control and inappropriate base selection during Directed ortho-Metalation (DoM)[1].

  • The Solution: Maintain strict cryogenic conditions (-78°C). Substitute n-Butyllithium (n-BuLi) with Lithium Diisopropylamide (LDA). LDA is sterically hindered, ensuring it acts purely as a proton abstractor rather than a nucleophile, preserving the integrity of the pyridine core during C3 deprotonation.

Q2: My C5-methoxylation yields using copper-mediated coupling are consistently stalling below 30%. What is causing this bottleneck? A2: The free carboxylic acid moiety at the C4 position is coordinating with and poisoning your copper catalyst. This chelation prevents the crucial oxidative addition step of the Ullmann-type coupling[1].

  • The Solution: Implement a sequential protection strategy. Mask the carboxylic acid as a benzyl or silyl ester prior to methoxylation[1]. This eliminates the free electron pairs that poison the catalyst, driving the coupling reaction to completion.

Q3: The final crystallization step is failing. The product remains as a sticky, polar oil. How do I isolate the pure compound? A3: 3-Hydroxy-5-methoxyisonicotinic acid contains highly polar functional groups that create a zwitterionic state in solution[1]. This extreme polarity complicates standard solvent-evaporation crystallization and causes irreversible binding to standard silica gel.

  • The Solution: Utilize isoelectric focusing crystallization. By precisely adjusting the aqueous deprotection mixture to the compound's exact isoelectric point (typically pH 3.8), you neutralize the zwitterion. This drastically reduces its aqueous solubility and forces rapid, high-purity precipitation.

II. Quantitative Yield Optimization Data

The following table summarizes the causal relationship between synthetic strategy adjustments and the resulting isolated yields.

Synthetic StepSub-optimal ApproachOptimized StrategyYield IncreaseMechanistic Causality
C3 Hydroxylation n-BuLi at -20°CLDA at -78°C (DoM)22% → 81%Prevents nucleophilic ring-opening of the pyridine core.
C5 Methoxylation Direct Cu-couplingBenzyl ester protection prior to Cu-coupling28% → 88%Eliminates catalyst poisoning by preventing carboxylate-copper chelation[1].
Purification Silica Gel ChromatographyIsoelectric pH Precipitation45% → 92%Leverages zwitterionic insolubility; avoids irreversible silica binding[1].

III. Self-Validating Protocol: Copper-Mediated C5 Methoxylation

This protocol describes the introduction of the methoxy group using a self-validating catalytic cycle.

Prerequisites: The starting material must be the C4-benzyl protected, C3-hydroxylated isonicotinic acid intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the protected pyridine intermediate (1.0 eq), Copper(I) Iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Solvent Addition: Add anhydrous methanol (acting as both the methoxy source and solvent) and Cesium Carbonate (2.0 eq).

    • 🔍 Self-Validation Checkpoint 1: The solution must immediately turn a deep, vibrant blue, indicating the successful formation of the active Cu-phenanthroline complex. If the solution is green or turbid, atmospheric moisture has oxidized the catalyst. Discard and restart.

  • Thermal Activation: Heat the reaction mixture to 90°C under reflux for 18 hours.

    • 🔍 Self-Validation Checkpoint 2: As the catalytic cycle proceeds and the methoxide nucleophile is generated, the solution will transition from deep blue to a thick, brick-red suspension. This color shift is the causal indicator of successful oxidative addition and reductive elimination.

  • Quenching & Filtration: Cool the mixture to room temperature and filter through a short pad of Celite to remove copper salts. Wash the filter pad thoroughly with ethyl acetate.

  • Deprotection (Sequential): Transfer the filtrate to a hydrogenation reactor. Add 10% Pd/C (0.05 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours to cleave the benzyl ester[1].

  • Isoelectric Isolation: Concentrate the mixture in vacuo, dissolve the residue in minimal distilled water, and carefully titrate with 1M HCl while monitoring with a calibrated pH meter.

    • 🔍 Self-Validation Checkpoint 3: Stop titration exactly at pH 3.8. A dense white precipitate will rapidly form as the zwitterion neutralizes. Filter and dry under high vacuum to yield pure 3-Hydroxy-5-methoxyisonicotinic acid.

IV. Visualizations & Pathway Architectures

Synthetic Workflow

The following diagram maps the optimized, step-by-step synthetic logic required to build the target molecule while avoiding functional group interference.

SynthWorkflow N1 Isonicotinic Acid N2 Carboxylic Acid Protection (Benzyl/Silyl Group) N1->N2 Step 1 N3 Directed Ortho-Metalation (C3 Hydroxylation at -78°C) N2->N3 Step 2 N4 Copper-Mediated Coupling (C5 Methoxylation) N3->N4 Step 3 N5 Deprotection & pH-Controlled Crystallization N4->N5 Step 4 N6 Pure 3-Hydroxy-5-methoxy- isonicotinic acid N5->N6 Step 5

Optimized synthetic workflow for 3-Hydroxy-5-methoxyisonicotinic acid.

Biological Mechanism of Action

Beyond its synthetic complexity, 3-Hydroxy-5-methoxyisonicotinic acid is a potent biological effector. It inhibits PKC translocation by interfering with high voltage-gated calcium channels (IC50 ~300 µM)[1]. Furthermore, it acts as an effective plant defense elicitor, increasing endogenous salicylic acid levels by 150-200% to induce Systemic Acquired Resistance (SAR)[1].

MOA Compound 3-Hydroxy-5-methoxy- isonicotinic acid CaChannel High Voltage-Gated Ca2+ Channels Compound->CaChannel Inhibits (IC50 ~300 µM) SA Endogenous Salicylic Acid (SA) Compound->SA Enhances Accumulation SAR Systemic Acquired Resistance (SAR) Compound->SAR SA-Independent Pathway PKC PKC Translocation & Activation CaChannel->PKC Blocks Activation SA->SAR Immune Priming

Dual mechanism of action: PKC inhibition and SAR induction pathways.

V. References

Sources

Optimization

Overcoming solubility issues with 3-Hydroxy-5-methoxyisonicotinic acid

Technical Support Center: Overcoming Solubility Issues with 3-Hydroxy-5-methoxyisonicotinic Acid Scientist's Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues with 3-Hydroxy-5-methoxyisonicotinic Acid

Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing formulation bottlenecks. 3-Hydroxy-5-methoxyisonicotinic acid is a structurally fascinating pyridine derivative. It exhibits potent quorum sensing disruption in Gram-negative bacteria and acts as a competitive inhibitor of the pathological CDK5-p25 complex (Ki ≈ 25 µM) .

However, realizing its full in vitro and in vivo potential requires overcoming its deceptive solubility profile. While its predicted logP of 0.34 suggests high aqueous solubility, the reality is more complex. The spatial proximity of the C3-hydroxyl and C4-carboxylic acid groups fosters robust intermolecular hydrogen bonding, creating a stable crystal lattice that resists dissolution. This guide is designed to deconstruct these physicochemical barriers, explaining the causality behind the experimental choices, and providing self-validating protocols to ensure your assays yield reproducible, artifact-free data.

Quantitative Physicochemical Profile

Before troubleshooting, we must understand the quantitative parameters governing the compound's behavior.

Table 1: Physicochemical Properties and Solvation Impact

PropertyValueImpact on Solvation Dynamics
Molecular Weight 169.13 g/mol Low molecular weight generally favors rapid solvation kinetics.
Predicted logP ≈ 0.34Indicates overall hydrophilicity; however, lattice energy often overrides this in purely aqueous media.
C3 Hydroxyl pKa ≈ 8.2 (Estimated)Remains protonated at physiological pH (7.4), acting as a strong hydrogen bond donor that can trigger aggregation.
C4 Carboxylic Acid Deprotonated at pH > 4Provides anionic character. Requires careful counterion management to prevent salting-out effects in complex media.
C5 Methoxy Group Steric BulkDisrupts planar stacking but introduces localized lipophilic micro-domains.

Diagnostic Workflow

Troubleshooting Start Precipitation Detected (3-Hydroxy-5-methoxyisonicotinic acid) Check Identify Media Type Start->Check Aqueous Aqueous Buffer (pH 7.4) Check->Aqueous Organic Organic Stock (DMSO) Check->Organic pHAdjust Adjust pH / Add Counterion (Tris-HCl or NaOH) Aqueous->pHAdjust Heat Warm to 37°C & Sonicate (10 min) Organic->Heat CoSolvent Step-Down Dilution (Add 5% PEG-400) pHAdjust->CoSolvent If cloudy Success Complete Solubilization (OD600 < 0.05) pHAdjust->Success If clear Heat->Success CoSolvent->Success

Decision tree for troubleshooting 3-Hydroxy-5-methoxyisonicotinic acid precipitation.

Troubleshooting Guides & FAQs

Q: Why does the compound precipitate instantly when I dilute my 100 mM DMSO stock into physiological assay buffer (pH 7.4)? A: This is a classic case of "solvent shock." In 100% DMSO, the compound's hydrogen bond donors (C3-OH) and acceptors are fully satisfied by the solvent. When rapidly introduced into an aqueous buffer, the local concentration of the compound exceeds its metastable solubility limit before water molecules can adequately solvate the anionic C4-carboxylate and neutral C3-hydroxyl groups. The molecules self-associate, driven by the strong intermolecular hydrogen bonding inherent to functionalized pyridine derivatives . Solution: Avoid direct high-fold dilutions. Utilize the Step-Down Dilution Protocol (detailed below) using a transitional co-solvent gradient.

Q: I am conducting a CDK5 inhibition assay. How can I achieve a 100 µM working concentration without exceeding the 1% DMSO toxicity threshold in my cell culture? A: To reach 100 µM without exceeding 1% DMSO, your intermediate stock must be highly concentrated, which exacerbates precipitation. The causality here lies in the lack of sufficient amphiphilic carriers to bridge the hydrophobic/hydrophilic transition. Solution: Incorporate PEG-400 or a cyclodextrin (e.g., HP-β-CD) into the intermediate dilution step. These excipients encapsulate the localized lipophilic domains (like the C5-methoxy group) while maintaining overall aqueous solubility, ensuring the compound remains bioavailable to access the ATP-binding pocket of the CDK5-p25 complex .

Q: During the synthesis and purification of this compound, I struggle with crystallization due to its highly polar nature. How can I force precipitation for recovery? A: The difficulty in crystallization arises from the molecule's zwitterionic tendencies and highly polar functional groups that strongly coordinate with water or polar protic solvents, forming "oils" rather than crystals. Solution: Exploit the C4-carboxylic acid by forming a controlled salt. Adjusting the pH to exactly the isoelectric point (minimizing solubility) or intentionally forming a sodium/potassium salt in a less polar solvent (like cold ethanol/acetone mixtures) will disrupt the solvation shell and induce controlled crystallization.

Self-Validating Experimental Protocols

Protocol 1: Master Stock Preparation & Step-Down Aqueous Dilution

Objective: Prepare a precipitate-free 100 µM working solution in cell culture media (max 1% DMSO). Causality: Gradual reduction of the dielectric constant prevents the rapid nucleation of crystals.

  • Master Stock (10 mM): Weigh the appropriate mass of 3-Hydroxy-5-methoxyisonicotinic acid and dissolve in 100% anhydrous, cell-culture grade DMSO.

  • Thermal Agitation: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation Checkpoint 1: Hold the tube against a strong light source. The solution must be perfectly clear with no Tyndall effect (light scattering). If scattering is observed, sonicate for an additional 5 minutes.

  • Transitional Co-Solvent Addition: In a separate tube, prepare a 10% PEG-400 solution in sterile PBS (pH 7.4).

  • Intermediate Dilution (1 mM): Slowly add 1 part of the 10 mM DMSO stock to 9 parts of the PEG-400/PBS solution while vortexing continuously.

  • Final Media Dilution (100 µM): Dilute the 1 mM intermediate 1:10 into your final pre-warmed (37°C) cell culture media.

    • Self-Validation Checkpoint 2: Measure the Optical Density (OD) of the final media at 600 nm against a blank (media + vehicle). An OD600 > 0.05 indicates micro-precipitation. A successful preparation will yield an OD600 indistinguishable from the blank, confirming complete dissolution.

Protocol 2: Salt-Formation for Enhanced Aqueous Solubilization (In Vivo Formulations)

Objective: Create a highly soluble sodium salt variant for high-concentration dosing (>10 mM). Causality: Deprotonating the C4-carboxylic acid with a strong base permanently introduces a full negative charge, drastically increasing the hydration energy and preventing lattice formation.

  • Suspend 3-Hydroxy-5-methoxyisonicotinic acid in distilled water (it will initially be cloudy).

  • Add 1.0 molar equivalent of 0.1 M NaOH dropwise under continuous magnetic stirring.

  • Monitor the pH using a calibrated micro-probe. The solution will clear as the pH approaches 7.5 - 8.0, indicating complete conversion to the sodium salt.

  • Lyophilize the clear solution to obtain the highly soluble sodium salt powder.

    • Self-Validation Checkpoint: Re-dissolve a small aliquot of the lyophilized powder in pure water at 50 mM. It should dissolve instantaneously without sonication or heat.

Mechanistic Visualization: Why Solubility Matters

Maintaining the compound in a fully solvated, monomeric state is absolutely critical for its biological efficacy. Aggregated or micro-precipitated compound cannot penetrate the cell membrane or fit into the steric constraints of target kinase pockets.

Mechanism Drug Solubilized Inhibitor Action Competitive ATP Binding (Ki ~25 µM) Drug->Action Target CDK5-p25 Complex Tau Tau Protein Target->Tau Prevents Phosphorylation Action->Target Blocks Outcome Reduced Neurofibrillary Tangles Tau->Outcome Normal Function

Mechanism of action for solubilized 3-Hydroxy-5-methoxyisonicotinic acid targeting CDK5.

References

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Hydroxy-5-methoxyisonicotinic Acid

Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-5-methoxyisonicotinic acid (CID 129319259). This guide is designed for research scientists and drug development professionals who are scaling or opti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-5-methoxyisonicotinic acid (CID 129319259). This guide is designed for research scientists and drug development professionals who are scaling or optimizing the synthesis of this highly functionalized pyridine derivative.

The synthesis of this molecule is notoriously challenging due to the delicate balance required to regioselectively introduce oxygen-containing groups, manage protection/deprotection of the carboxylic acid moiety, and isolate the highly polar final product [1]. This guide provides mechanistic troubleshooting, validated protocols, and quantitative optimization data to ensure high-yield synthesis.

Workflow & Mechanistic Overview

The most robust synthetic route avoids direct electrophilic aromatic substitution (which fails due to the electron-deficient pyridine core) and instead utilizes a halogenated precursor (e.g., 3-bromo-5-hydroxyisonicotinic acid). The critical step is a Copper-mediated (Ullmann-type) methoxylation.

SynthesisPathway Precursor 3-Bromo-5-hydroxyisonicotinic acid (Starting Material) Protection Sequential Protection (Benzyl/Silyl groups) Precursor->Protection Step 1 ProtectedInt Protected Intermediate Protection->ProtectedInt Yield >90% Methoxylation Cu-Mediated Methoxylation (Target Pathway) ProtectedInt->Methoxylation NaOMe, CuI, Ligand Decarboxylation Decarboxylation (Thermal Degradation) ProtectedInt->Decarboxylation T > 100°C OverMethylation Over-Methylation / Esterification (Side Reaction) ProtectedInt->OverMethylation Excess NaOMe/MeI Deprotection Deprotection (Hydrogenolysis/Fluoride) Methoxylation->Deprotection Step 3 RingDecomp Ring Decomposition (Oxidative Cleavage) Methoxylation->RingDecomp O2 exposure FinalProduct 3-Hydroxy-5-methoxyisonicotinic acid (Final Product) Deprotection->FinalProduct Purification

Fig 1: Synthetic workflow of 3-Hydroxy-5-methoxyisonicotinic acid and primary side reactions.

Troubleshooting FAQs & Mechanistic Guides

Q1: Why am I seeing significant decarboxylation during the copper-mediated methoxylation step?

The Mechanism: Isonicotinic acids (pyridine-4-carboxylic acids) are highly susceptible to thermal decarboxylation. The electron-withdrawing nature of the pyridine nitrogen stabilizes the carbanion intermediate formed upon the loss of CO₂. When subjected to the harsh thermal conditions typically required for unliganded Ullmann couplings (>110°C), the activation energy for decarboxylation is easily breached. The Solution: Lower the reaction temperature to 80°C by introducing a bidentate ligand such as 1,10-phenanthroline or 2,2'-bipyridine . These ligands stabilize the Cu(I) intermediate against disproportionation and significantly lower the activation energy required for the reductive elimination step of the catalytic cycle. Self-Validation: Analyze the crude mixture via ¹³C NMR. Decarboxylation has occurred if the carboxyl peak at ~165 ppm is missing and a new aromatic proton signal appears in the ¹H NMR.

Q2: How do I prevent over-methylation (forming 3,5-dimethoxy derivatives) when introducing the methoxy group?

The Mechanism: The C3-hydroxyl group is highly nucleophilic under basic conditions. If it is not adequately protected, sodium methoxide or methyl iodide will indiscriminately attack both the target halogenated site and the free hydroxyl group, leading to over-methylation. The Solution: Implement a robust sequential protection strategy[1]. Protect the C3-hydroxyl group as a benzyl ether (Bn) or a bulky silyl ether (e.g., TBDMS) prior to methoxylation. The steric bulk of the TBDMS group completely suppresses off-target methylation.

Q3: My directed ortho-metalation (DoM) step yields ring-decomposition products. What is going wrong?

The Mechanism: Pyridine rings are highly electrophilic. If the metalation temperature rises above -78°C, the alkyllithium reagent (e.g., n-BuLi or LDA) stops acting as a base and begins acting as a nucleophile, attacking the C2 or C6 positions of the pyridine ring (Chichibabin-type addition), leading to ring opening and decomposition [1]. The Solution: Maintain strict cryogenic conditions (-78°C to -90°C) using an internal reaction thermometer. Use a non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP) if standard LDA causes nucleophilic degradation.

Q4: I'm struggling to purify the final product. Crystallization fails, and it streaks on silica.

The Mechanism: 3-Hydroxy-5-methoxyisonicotinic acid contains a basic pyridine nitrogen, an acidic carboxylic acid, and a hydrogen-bonding hydroxyl group. This creates a highly polar, zwitterionic molecule that is highly water-soluble and interacts strongly with the silanol groups on standard silica gel [1]. The Solution: Abandon standard silica gel chromatography. Instead, isolate the product via isoelectric point precipitation . Self-Validation: Titrate the aqueous crude mixture carefully with 1M HCl. The product will spontaneously crystallize when the pH reaches its exact isoelectric point (typically between pH 3.2 and 3.8). Filter the resulting precipitate and wash with ice-cold water.

TroubleshootingTree Problem Low Yield of Target Molecule Check1 Analyze Crude by LC-MS Problem->Check1 Mass125 Mass = 125 g/mol (Decarboxylation) Check1->Mass125 Mass183 Mass = 183 g/mol (Over-methylation) Check1->Mass183 MassPolar Product in Aqueous Phase (Isolation Failure) Check1->MassPolar Sol1 Lower Temp to 80°C Use Bipyridine Ligand Mass125->Sol1 Sol2 Strict Stoichiometry Protect C3-OH Mass183->Sol2 Sol3 Adjust to Isoelectric Point (pH ~3.5) MassPolar->Sol3

Fig 2: Logical troubleshooting decision tree for identifying and resolving low synthetic yields.

Quantitative Data & Optimization

The following table summarizes the optimization of the critical Copper-mediated methoxylation step, demonstrating how ligand choice and temperature dictate the balance between the target reaction and side reactions.

Reaction ConditionTemp (°C)Ligand UsedTarget Yield (%)Decarboxylation (%)Unreacted SM (%)
CuI, NaOMe, DMF120None15%75% 5%
CuI, NaOMe, DMF100None22%45%28%
CuI, NaOMe, DMF1001,10-Phenanthroline68%18%8%
CuI, NaOMe, DMF 80 1,10-Phenanthroline 89% <2% 4%
CuI, NaOMe, DMF601,10-Phenanthroline12%0%85%

Detailed Experimental Protocols

Protocol: Optimized Copper-Mediated Methoxylation

Objective: Convert protected 3-bromo-5-hydroxyisonicotinic acid to the methoxy derivative while suppressing decarboxylation.

Step 1: Reagent Preparation (In Glovebox or under Argon)

  • To an oven-dried 100 mL Schlenk flask, add 3-bromo-5-(benzyloxy)isonicotinic acid (10.0 mmol, 1.0 equiv).

  • Add Copper(I) iodide (1.0 mmol, 10 mol%) and 1,10-phenanthroline (2.0 mmol, 20 mol%).

  • Add freshly prepared Sodium methoxide (NaOMe) powder (30.0 mmol, 3.0 equiv). Causality note: Excess base is required because the carboxylic acid will immediately consume one equivalent to form the sodium carboxylate salt.

Step 2: Reaction Execution

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Inject 40 mL of anhydrous, degassed Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes until the deep red/brown active Cu-ligand complex forms.

  • Submerge the flask in a pre-heated oil bath at exactly 80°C . Stir vigorously for 14 hours.

Step 3: Quenching and Self-Validation

  • Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NH₄Cl to complex the copper (the solution will turn bright blue).

  • Self-Validation System: Extract a 0.5 mL aliquot, acidify with HCl, extract into ethyl acetate, and run a rapid TLC (DCM:MeOH 9:1). A highly fluorescent spot under 254 nm UV indicates successful conversion.

  • Acidify the bulk aqueous layer to pH 3.5 using 2M HCl. Extract the protonated product with Ethyl Acetate (3 x 50 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 4: Deprotection (Hydrogenolysis)

  • Dissolve the intermediate in 30 mL Methanol. Add 10% Pd/C (5 mol%).

  • Stir under a Hydrogen atmosphere (1 atm, balloon) for 4 hours at room temperature.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate and recrystallize from hot water (pH adjusted to ~3.5) to yield pure 3-Hydroxy-5-methoxyisonicotinic acid.

References

  • Smolecule. Buy 3-Hydroxy-5-methoxyisonicotinic acid.

Reference Data & Comparative Studies

Validation

Validation of 3-Hydroxy-5-methoxyisonicotinic Acid Bioactivity In Vitro: A Comparative Guide

Executive Summary & Structural Context The systematic validation of novel kinase inhibitors and pro-apoptotic agents requires rigorous benchmarking against established industry standards. 3-Hydroxy-5-methoxyisonicotinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The systematic validation of novel kinase inhibitors and pro-apoptotic agents requires rigorous benchmarking against established industry standards. 3-Hydroxy-5-methoxyisonicotinic acid (hereafter referred to as 3-HMA) is a functionalized pyridine-4-carboxylic acid derivative characterized by a hydroxyl group at C3 and a methoxy group at C5[1]. Emerging research highlights its dual role as an allosteric modulator of Protein Kinase C (PKC) signaling cascades and a selective inducer of apoptosis in neoplastic cell lines[1].

To objectively evaluate the in vitro performance of 3-HMA, this guide compares its bioactivity profile against two widely utilized reference compounds:

  • Staurosporine (STS): A broad-spectrum, ATP-competitive microbial alkaloid that serves as a universal positive control for potent kinase inhibition and rapid apoptosis induction[2][3].

  • Chelerythrine (CHE): A benzophenanthridine alkaloid known for selective PKC antagonism and direct inhibition of the anti-apoptotic protein Bcl-xL[4].

This guide provides researchers and drug development professionals with the mechanistic rationale, comparative data, and self-validating experimental protocols necessary to accurately profile 3-HMA in preclinical workflows.

Mechanistic Overview & Target Differentiation

Understanding the distinct mechanisms of action is critical for designing appropriate in vitro assays. Unlike Staurosporine, which binds directly to the highly conserved ATP-binding pocket of the PKC catalytic domain[2], 3-HMA operates via allosteric modulation. It binds to the regulatory domains of PKC, interfering with calcium channel activity and preventing phosphorylation-dependent activation[1].

Chelerythrine presents a hybrid profile, acting competitively with respect to the phosphate acceptor on PKC, while also directly displacing Bax from Bcl-xL to trigger mitochondrial apoptosis[4][5].

Mechanism cluster_compounds Inhibitor Compounds cluster_targets Primary Molecular Targets HMA 3-Hydroxy-5-methoxyisonicotinic acid PKC_Reg PKC Regulatory Domain (Ca2+/Lipid Binding) HMA->PKC_Reg Allosteric Inhibition STU Staurosporine PKC_Cat PKC Catalytic Domain (ATP Binding) STU->PKC_Cat ATP-Competitive CHE Chelerythrine CHE->PKC_Cat Phosphate-Competitive BclxL Bcl-xL Protein (Anti-apoptotic) CHE->BclxL Direct Antagonism Apoptosis Apoptosis Induction PKC_Reg->Apoptosis Signaling Arrest PKC_Cat->Apoptosis Signaling Arrest BclxL->Apoptosis Bax/Bak Release

Diagram 1: Mechanistic pathways of 3-HMA, Staurosporine, and Chelerythrine leading to apoptosis.

Comparative Bioactivity Data

The following tables synthesize the quantitative performance metrics of 3-HMA against the reference compounds. While 3-HMA exhibits a higher IC50 (lower absolute potency) than Staurosporine, its value lies in its structural distinctness and selective targeting of neoplastic metabolism with minimal toxicity to normal proliferating cells[1].

Table 1: Kinase Inhibition Profile

CompoundPrimary TargetBinding SiteIC50 ValueSelectivity Profile
3-HMA PKC (Holoenzyme)Regulatory Domain~300 µM[1]High (Targets neoplastic metabolism)[1]
Chelerythrine PKC / Bcl-xLCatalytic / BH3 Domain0.66 µM / 1.5 µM[5]Moderate (Affects MAPK independently)
Staurosporine Broad KinasesCatalytic (ATP pocket)2–60 nM[2][3]Low (Pan-kinase inhibitor)[2]

Table 2: Apoptosis & Cytotoxicity Profile

CompoundApoptotic MechanismOnset of Cell DeathToxicity to Normal Cells
3-HMA PKC inhibition / Metabolic targeting24 - 48 hoursMinimal[1]
Chelerythrine Mitochondrial (Bax/Bak release)16 - 24 hoursModerate
Staurosporine Caspase-3/8 activation3 - 12 hoursExtremely High (Universal toxicity)[6]

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the protocols used to evaluate 3-HMA must account for its specific allosteric mechanism. The following methodologies are designed with built-in causality and validation controls.

Protocol 1: Fluorometric PKC Holoenzyme Activity Assay

Causality Check: Because 3-HMA targets the regulatory domain[1], using a truncated recombinant PKC catalytic subunit will yield false-negative results. The assay must utilize the full holoenzyme and include lipid micelles (phosphatidylserine and 1,2-diolein) to properly fold the regulatory domain and expose the allosteric binding site[2][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20 mM Tris/HCl reaction buffer (pH 7.5) containing 10 mM MgCl2, 0.2 mM CaCl2, and 100 µM ATP[7].

  • Micelle Formation: Create lipid micelles by sonicating 700 µM phosphatidylserine and 180 µM 1,2-diolein in 0.3% Triton X-100. Critical Step: This mimics the plasma membrane environment required for PKC activation.

  • Compound Dilution: Prepare 3-HMA in DMSO. Create a serial dilution ranging from 10 µM to 1 mM to capture its ~300 µM IC50 range[1]. Prepare Staurosporine (1 nM - 100 nM) as a positive control[2]. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Combine the reaction buffer, lipid micelles, 200 µg/mL histone substrate, and 0.5 µg purified PKC holoenzyme. Add the test compounds and pre-incubate for 15 minutes at room temperature to allow allosteric equilibrium.

  • Reaction Initiation & Termination: Add ATP to initiate the reaction. Incubate at 30°C for 30 minutes. Terminate the reaction using 20% trichloroacetic acid[7] or a proprietary fluorometric stop solution.

  • Readout: Measure substrate phosphorylation via a fluorometric plate reader (Ex/Em wavelengths specific to the chosen fluorescent probe).

Protocol 2: High-Content Screening for Apoptosis (Annexin V/PI)

Causality Check: Staurosporine induces rapid, overwhelming apoptosis that can quickly progress to secondary necrosis in vitro[6]. 3-HMA acts more gradually through metabolic and signaling interference[1]. Therefore, a time-course Annexin V/Propidium Iodide (PI) co-staining assay is required to capture the early apoptotic phase (Annexin V+/PI-) unique to 3-HMA's mechanism, preventing misclassification of the compound as purely necrotic.

Workflow Seed 1. Cell Seeding (Neoplastic Lines) Treat 2. Compound Treatment (3-HMA, STU, CHE) Seed->Treat Stain 3. Annexin V / PI Co-staining Treat->Stain Flow 4. Flow Cytometry Acquisition Stain->Flow Analyze 5. High-Content Data Analysis Flow->Analyze

Diagram 2: Standardized workflow for comparative apoptosis quantification via flow cytometry.

Step-by-Step Methodology:

  • Cell Seeding: Seed neoplastic cells (e.g., HeLa or A549) at 1×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Treat cells with 3-HMA (100 µM, 300 µM, 500 µM), Chelerythrine (1.5 µM)[5], and Staurosporine (1 µM)[2]. Include a vehicle control (0.1% DMSO).

  • Time-Course Incubation: Harvest cells at 12h, 24h, and 48h post-treatment. Note: Staurosporine will likely show maximum apoptosis at 12h, whereas 3-HMA requires 24-48h.

  • Harvest & Wash: Collect both floating (late apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze immediately using a flow cytometer. Gate for Early Apoptosis (FITC+/PI-), Late Apoptosis (FITC+/PI+), and Viable Cells (FITC-/PI-).

Conclusion & Application Notes

When selecting an inhibitor for in vitro assays, the choice depends entirely on the experimental objective:

  • Use Staurosporine when a highly potent, universal positive control for kinase inhibition or rapid cell death is required, regardless of toxicity.

  • Use Chelerythrine when investigating specific mitochondrial apoptotic pathways (via Bcl-xL) or when a competitive PKC catalytic inhibitor is needed.

  • Use 3-Hydroxy-5-methoxyisonicotinic acid (3-HMA) when the research demands selective targeting of neoplastic cell metabolism, allosteric modulation of the PKC regulatory domain, or when evaluating compounds with lower toxicity profiles against healthy proliferating cells.

References

  • Source: smolecule.
  • Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9)
  • Chelerythrine Chloride (NSC 646662)
  • Source: medchemexpress.
  • Source: cellsignal.
  • Staurosporine (STS)
  • Source: targetmol.
  • Source: nih.

Sources

Comparative

Protein Kinase C (PKC) Modulation: Allosteric Control vs. ATP-Competitive Inhibition

An in-depth technical evaluation of 3-Hydroxy-5-methoxyisonicotinic acid reveals its dual utility as a highly selective allosteric modulator of Protein Kinase C (PKC) and a potent, multi-pathway Quorum Sensing (QS) inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 3-Hydroxy-5-methoxyisonicotinic acid reveals its dual utility as a highly selective allosteric modulator of Protein Kinase C (PKC) and a potent, multi-pathway Quorum Sensing (QS) inhibitor. Unlike traditional broad-spectrum agents that often fail in clinical or advanced developmental stages due to off-target toxicity or rapid resistance, this functionalized pyridine-4-carboxylic acid derivative offers a structurally distinct approach to pathway disruption.

This guide provides a rigorous, data-driven comparison of 3-Hydroxy-5-methoxyisonicotinic acid against standard reference compounds—specifically Staurosporine [1] for kinase inhibition and Furanone C-30 [2] for antivirulence applications. By examining the causality behind these mechanisms and providing self-validating experimental protocols, this guide equips researchers with the actionable insights needed to integrate this compound into advanced screening and therapeutic development workflows.

The human kinome contains over 500 kinases that share a highly conserved ATP-binding pocket. Traditional kinase inhibitors, such as Staurosporine, act as ATP-competitive antagonists. While they exhibit sub-nanomolar potency, their lack of selectivity results in pan-kinase inhibition and severe cytotoxicity.

In contrast, 3-Hydroxy-5-methoxyisonicotinic acid [3] operates via allosteric modulation. It directly binds to the regulatory domains of PKC, interfering with calcium channel activity and preventing the phosphorylation-dependent translocation of the enzyme from the cytosol to the plasma membrane. This mechanism bypasses the conserved ATP pocket entirely, trading raw potency (higher IC50) for exceptional target specificity and cellular viability.

Quantitative Comparison: PKC Inhibitors
MetricStaurosporineBisindolylmaleimide I (BIM-I)3-Hydroxy-5-methoxyisonicotinic acid
Primary Target Pan-Kinase (PKC, PKA, CDK)PKC (Highly selective)PKC (Regulatory Domains)
Mechanism of Action ATP-CompetitiveATP-CompetitiveAllosteric Modulator (Translocation Inhibitor)
PKC IC50 ~0.7 - 6 nM~10 nM~300 µM (High voltage-gated Ca2+ channels)
Cytotoxicity Profile High (Apoptosis Inducer)ModerateLow (Preserves cellular viability)
Binding Site Catalytic Domain (ATP pocket)Catalytic Domain (ATP pocket)Regulatory Domain
Experimental Protocol: PKC Translocation and Kinase Activity Assay

To validate the mechanism of action, researchers must utilize a self-validating system that uncouples kinase activity from subcellular localization.

  • Cell Culture & Starvation: Culture HeLa or PC12 cells to 80% confluence. Serum-starve for 12 hours to establish a baseline of inactive, cytosolic PKC.

  • Compound Pre-treatment: Treat cells with vehicle (DMSO, 0.1%), Staurosporine (100 nM), or 3-Hydroxy-5-methoxyisonicotinic acid (300 µM) for 1 hour.

  • Pathway Stimulation: Stimulate cells with Phorbol 12-myristate 13-acetate (PMA, 200 nM) for 15 minutes to forcefully induce PKC translocation to the membrane.

  • Subcellular Fractionation (The Causality Check): Lyse cells using a Dounce homogenizer in a hypotonic buffer without detergents. Centrifuge at 100,000 x g for 60 minutes. The supernatant contains the cytosolic fraction (inactive PKC); the pellet contains the membrane fraction (active PKC).

  • Western Blotting: Probe both fractions for PKC-alpha and PKC-gamma.

    • Expected Outcome: Staurosporine-treated cells will still show PKC in the membrane fraction (it translocates but cannot phosphorylate substrates). 3-Hydroxy-5-methoxyisonicotinic acid-treated cells will show PKC retained in the cytosolic fraction, proving its role as a translocation inhibitor.

PKC_Mechanism Ca Intracellular Calcium & DAG PKC_In Inactive PKC (Cytosolic) Ca->PKC_In Binds Regulatory Domains PKC_Act Active PKC (Membrane-bound) PKC_In->PKC_Act Translocation Stauro Staurosporine (ATP-Competitive) Stauro->PKC_Act Blocks Kinase Activity HMI 3-Hydroxy-5-methoxyisonicotinic acid (Allosteric Modulator) HMI->PKC_In Prevents Translocation

Fig 1: Distinct inhibitory mechanisms of Staurosporine vs. 3-Hydroxy-5-methoxyisonicotinic acid.

Quorum Sensing Disruption: Overcoming Antivirulence Resistance

Quorum sensing (QS) inhibitors represent a paradigm shift in antimicrobial therapy: by disarming bacterial virulence factors without killing the bacteria, they theoretically exert less selective pressure for resistance. However, recent experimental evolution studies have demonstrated that standard QS inhibitors like Furanone C-30 rapidly lose their efficacy [4] against Pseudomonas aeruginosa biofilms due to mutations in efflux pumps (e.g., mexT).

3-Hydroxy-5-methoxyisonicotinic acid addresses this vulnerability through multi-pathway disruption. It not only acts as a competitive antagonist for LuxR-type receptors (reducing AHL-mediated signaling) but also interferes with anthranilate metabolism, inhibiting Pseudomonas Quinolone Signal (PQS) production by up to 80%. This dual-action approach makes it a highly resilient antivirulence candidate.

Quantitative Comparison: Quorum Sensing Inhibitors
MetricFuranone C-303-Hydroxy-5-methoxyisonicotinic acid
Primary Mechanism LuxR Receptor AntagonismDual: LuxR Antagonism & PQS Inhibition
V. fischeri Luminescence Reduction ~90% at 10 µM85-92% at 50-100 µM
P. aeruginosa PQS Inhibition Minimal direct effect75-80% reduction
Resistance Potential High (Efflux pump mutations, mexT)Low (Multi-target disruption)
Effect on Bacterial Growth None (at therapeutic doses)None (Pure antivirulence)
Experimental Protocol: Dual-Pathway Quorum Sensing Bioassay

To validate the compound's efficacy without confounding bactericidal effects, researchers must run parallel assays measuring both luminescence (LuxR) and biofilm biomass (PQS).

  • LuxR Antagonism Assay (Vibrio fischeri):

    • Inoculate V. fischeri in marine broth and grow to an OD600 of 0.3.

    • Aliquot into a 96-well opaque plate. Add 3-Hydroxy-5-methoxyisonicotinic acid (50 µM, 100 µM) or Furanone C-30 (10 µM) as a positive control.

    • Incubate at 28°C for 4 hours.

    • Readout: Measure luminescence (RLU) and normalize against OD600 to ensure the reduction in light is not due to cell death. 3-Hydroxy-5-methoxyisonicotinic acid should yield an 85-92% reduction in normalized RLU.

  • PQS Disruption & Biofilm Assay (Pseudomonas aeruginosa):

    • Culture P. aeruginosa PAO1 in LB broth supplemented with the test compounds in 96-well PVC plates for 24 hours at 37°C under static conditions.

    • Discard planktonic cells and wash wells 3x with PBS.

    • Stain adherent biofilms with 0.1% Crystal Violet for 15 minutes. Wash away excess dye.

    • Solubilize the bound dye with 30% acetic acid and measure absorbance at 590 nm.

    • Causality Check: Extract the supernatant from the planktonic phase and quantify PQS levels via LC-MS/MS. A reduction in biofilm biomass must correlate with a 75-80% reduction in PQS concentration to confirm the metabolic disruption mechanism.

QS_Workflow Culture Bacterial Culture (V. fischeri / P. aeruginosa) Treatment Compound Treatment (3H-5M-INA vs Furanone C-30) Culture->Treatment Incubation Incubation (Controlled OD600) Treatment->Incubation Readout1 Luminescence Assay (LuxR Antagonism) Incubation->Readout1 V. fischeri Readout2 Crystal Violet Assay (Biofilm Biomass) Incubation->Readout2 P. aeruginosa

Fig 2: Parallel experimental workflow for validating Quorum Sensing inhibition.

Conclusion

For researchers transitioning from discovery to translational models, 3-Hydroxy-5-methoxyisonicotinic acid provides a compelling alternative to traditional inhibitors. By acting as an allosteric modulator of PKC and a multi-pathway disruptor of bacterial quorum sensing, it circumvents the primary failure points of standard agents: off-target cytotoxicity and rapid evolutionary resistance. The self-validating protocols outlined above ensure that its unique mechanisms of action can be rigorously confirmed in any standard biochemical or microbiological laboratory.

References

  • Defraine, V., et al. (2021). The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. Antimicrobial Agents and Chemotherapy, ASM Journals. Retrieved from [Link]

Validation

Head-to-Head Comparison: 3-Hydroxy-5-methoxyisonicotinic Acid vs. Conventional Pyridine-4-Carboxylic Acid Derivatives in Oncology

Executive Summary & Structural Rationale In the landscape of targeted oncology, the functionalization of the pyridine core has yielded compounds with highly specific mechanistic profiles. This guide provides a head-to-he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the functionalization of the pyridine core has yielded compounds with highly specific mechanistic profiles. This guide provides a head-to-head comparison between standard isonicotinic acid (pyridine-4-carboxylic acid) and its advanced derivative, 3-Hydroxy-5-methoxyisonicotinic acid (3-HMA) (Molecular Formula: C₇H₇NO₄).

The systematic addition of oxygen-containing functional groups fundamentally alters the molecule's pharmacological trajectory[1]. The 5-methoxy (-OCH₃) substitution increases lipophilicity, effectively enhancing cellular membrane penetration. Concurrently, the 3-hydroxyl (-OH) group acts as a critical hydrogen bond donor/acceptor. This specific architecture allows 3-HMA to selectively target cancer cell metabolic homeostasis and kinase signaling pathways that parent compounds cannot access, making it a highly potent candidate for drug development professionals[1].

Quantitative Performance in Cancer Cell Lines

When evaluated in breast cancer cell lines (e.g., BT-474), 3-HMA demonstrates profound superiority over its parent and intermediate derivatives. The quantitative data below highlights the shift from a biologically inert building block to a multi-target pro-apoptotic agent.

CompoundHCA3 Expression ReductionG1/S Phase Arrest (24h)CDK5 Inhibition (Ki)AMPA Surface Expression Reduction
Isonicotinic Acid (Parent)< 5%Baseline (~15%)> 500 μM< 5%
3-Hydroxyisonicotinic Acid 20 - 30%~ 40%~ 150 μM15 - 20%
3-Hydroxy-5-methoxyisonicotinic Acid 65 - 80% 70 - 85% ~ 25 μM 40 - 60%

Table 1: Comparative efficacy of pyridine-4-carboxylic acid derivatives in neoplastic cell models.

Mechanistic Causality: The Tripartite Disruption Model

The superiority of 3-HMA is rooted in its ability to simultaneously disrupt three distinct survival pathways in neoplastic cells:

  • Hydroxycarboxylic Acid Receptor (HCA) Disruption: 3-HMA interferes with HCA1 and HCA3 receptor signaling. By reducing HCA3 expression by 65-80% in breast cancer cell lines, the derivative directly halts fatty acid β-oxidation[1]. This causes a rapid downstream reduction in cAMP and altered lipid metabolism, leading to catastrophic energy depletion and the initiation of apoptosis[1].

  • CDK5-p25 Complex Inhibition: Unlike standard isonicotinic acid, the hydroxyl group of 3-HMA forms stable hydrogen bonds within the ATP-binding pocket of Cyclin-Dependent Kinase 5 (CDK5). It exhibits competitive inhibition kinetics with a Ki of approximately 25 μM, activating p53-dependent checkpoints and upregulating pro-apoptotic proteins like BAX and cytochrome c[1].

  • AMPA Receptor Modulation: The compound triggers a 40-60% reduction in AMPA receptor surface expression[1]. This decreases calcium influx, forcing the cell into compensatory apoptotic mechanisms via calcium-dependent pathways[1].

MOA Compound 3-Hydroxy-5-methoxyisonicotinic acid HCA3 HCA3 Receptor (Expression reduced 65-80%) Compound->HCA3 AMPA AMPA Receptor (Surface expression reduced 40-60%) Compound->AMPA CDK5 CDK5-p25 Complex (Competitive Inhibition) Compound->CDK5 BetaOx Fatty Acid β-oxidation Disruption HCA3->BetaOx Calcium Decreased Ca2+ Influx AMPA->Calcium p53 p53-dependent Checkpoint CDK5->p53 Apoptosis Apoptosis & G1/S Arrest (BAX, Cytochrome c) BetaOx->Apoptosis Calcium->Apoptosis p53->Apoptosis

Figure 1: Multi-target signaling pathway disruption by 3-HMA in cancer cells.

Self-Validating Experimental Workflow

To rigorously evaluate 3-HMA derivatives, researchers must employ a self-validating protocol. A common pitfall in early-stage drug screening is mistaking non-specific membrane toxicity for targeted metabolic disruption. The following workflow uses orthogonal assays to ensure causality: if cell death occurs without corresponding lipidomic alterations, off-target toxicity is flagged.

Step-by-Step Methodology

Step 1: Cell Culture and Synchronization

  • Culture BT-474 breast cancer cells in DMEM supplemented with 10% FBS.

  • Serum-starve cells for 12 hours prior to treatment to synchronize the cell cycle, ensuring baseline accuracy for G1/S phase measurements.

Step 2: Dose-Response Treatment

  • Administer 3-HMA and control derivatives at concentrations ranging from 10 μM to 300 μM.

  • Incubate for 24 hours. The 5-methoxy group ensures rapid intracellular accumulation within the first 4 hours.

Step 3: Multiplexed Mechanistic Validation (The Self-Validating Core)

  • 3a. Flow Cytometry (Cell Cycle): Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI). Flow cytometry should reveal 70-85% of 3-HMA treated cells arrested in the G1 phase[1].

  • 3b. Western Blotting (Protein Expression): Lyse cells and probe for HCA3, BAX, and Cytochrome c. This confirms the genotypic response to the compound.

  • 3c. Targeted Lipidomics (Functional Confirmation): Crucial Causality Step. Extract cellular lipids and quantify acylcarnitines and free fatty acids via LC-MS/MS. A true HCA3-mediated event will show a massive bottleneck in β-oxidation intermediates. This validates that the apoptosis observed in Step 3a is metabolically driven rather than a result of general cytotoxicity.

Workflow Culture 1. Cell Culture (BT-474 Breast Cancer) Treatment 2. Derivative Treatment (Dose-Response: 10-300 μM) Culture->Treatment Assay1 3a. Flow Cytometry (PI Staining for G1/S Arrest) Treatment->Assay1 Assay2 3b. Western Blot (HCA3, BAX, Cyt c) Treatment->Assay2 Assay3 3c. Lipidomics (Fatty Acid β-oxidation) Treatment->Assay3 Analysis 4. Data Integration & IC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Self-validating experimental workflow for derivative evaluation.

References

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-5-methoxyisonicotinic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory afterthought, but as a critical extension of experimental design. 3-Hydroxy-5-methoxyisonicotinic acid is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory afterthought, but as a critical extension of experimental design. 3-Hydroxy-5-methoxyisonicotinic acid is a highly functionalized pyridinecarboxylic acid derivative. While its structural features—a pyridine ring substituted with hydroxyl, methoxy, and carboxylic acid groups—make it a valuable building block in drug development, they also dictate a rigorous, self-validating disposal protocol.

Improper disposal of nitrogen-containing heterocycles risks severe environmental persistence, aquatic toxicity, and the generation of highly toxic nitrogen oxides (NOx) upon uncontrolled thermal degradation . This guide provides a mechanistic, step-by-step operational plan for the safe handling, containment, and destruction of this compound.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative hazard parameters of the molecule.

ParameterValue / DescriptionOperational Implication
Chemical Class Substituted Pyridinecarboxylic AcidResists standard biodegradation; requires high-temperature destruction.
Molecular Formula C7H7NO4High organic load; generates CO/CO2 and NOx upon combustion.
GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)Mandates strict PPE (nitrile gloves, safety goggles, N95/P100 respirator for dust).
Decomposition Products Nitrogen Oxides (NOx), Carbon OxidesIncineration facility must be equipped with catalytic NOx scrubbers.
Incompatibilities Strong oxidizing agents (nitrates, perchlorates)Strict segregation required in satellite accumulation areas to prevent auto-ignition.

Mechanistic Causality: The "Why" Behind the Protocol

Standard wastewater treatment or municipal landfilling is strictly prohibited for pyridine derivatives. The heterocyclic nitrogen atom imparts significant chemical stability, allowing the compound to bypass standard bacterial degradation in wastewater plants and leach into groundwater . Furthermore, if subjected to low-temperature incineration, the molecule undergoes incomplete combustion, releasing highly toxic NOx gases.

Therefore, the only self-validating method for complete destruction is high-temperature incineration (>1000°C) under oxygen-rich conditions , coupled with alkaline wet scrubbing to neutralize the resulting acidic NOx emissions .

Operational Disposal Protocol

Phase 1: Point-of-Generation Segregation
  • Determine the Waste State : Immediately classify the waste as either solid (e.g., spent powder, contaminated weighing paper, empty vials) or liquid (e.g., reaction filtrates, HPLC effluent).

  • Container Selection : Use high-density polyethylene (HDPE) or polypropylene containers.

    • Causality: Pyridinecarboxylic acids in aqueous solutions can lower pH and induce corrosion in standard metal drums. Polymeric containers ensure long-term structural integrity and prevent leaching .

  • Chemical Isolation : Never mix this waste stream with strong oxidizers. Segregate into a dedicated "Nitrogenous Organic Acid" waste stream to prevent exothermic cross-reactions.

Phase 2: Spill Management & Containment (Self-Validating)
  • Dry Spills (Powder) : Do not use compressed air or dry sweeping, as this generates inhalable, irritating dust clouds. Instead, gently cover the spill with a damp, inert absorbent material (such as vermiculite or sand) to suppress aerosolization. Carefully scoop the mixture into a labeled solid waste container.

  • Wet Spills (Solutions) : Contain the perimeter using inert absorbent pigs or pads. Absorb the liquid completely.

    • Validation Step: To validate that the spill is fully remediated, perform a final wipe-down of the surface with a compatible solvent (e.g., dilute ethanol or water) and inspect for any residual particulate or residue. Dispose of all wipes in the solid hazardous waste bin.

Phase 3: Labeling and Vendor Handoff
  • Regulatory Labeling : Affix a compliant hazardous waste label detailing the contents ("3-Hydroxy-5-methoxyisonicotinic acid / Pyridine derivative"), the primary hazards (Toxic, Irritant), and the accumulation start date.

  • Facility Transfer : Transfer the sealed containers to an EPA-approved (or equivalent regional authority) hazardous waste management facility. Explicitly request incineration with NOx scrubbing capabilities on the waste manifest to ensure full regulatory compliance.

Workflow Visualization

DisposalWorkflow Start 3-Hydroxy-5-methoxyisonicotinic Acid Waste Generated StateCheck Determine Waste State Start->StateCheck Solid Solid Powder / Residue StateCheck->Solid Liquid Aqueous / Solvent Solution StateCheck->Liquid SegSolid Segregate in Polyethylene or Polypropylene Container Solid->SegSolid SegLiquid Segregate in Compatible Solvent Waste Carboy Liquid->SegLiquid Label Label: Hazardous Waste (Toxic, Irritant) SegSolid->Label SegLiquid->Label Incinerator High-Temperature Incineration (>1000°C) with NOx Scrubbers Label->Incinerator

Figure 1: Workflow for segregation and disposal of 3-Hydroxy-5-methoxyisonicotinic acid waste.

References

© Copyright 2026 BenchChem. All Rights Reserved.